Product packaging for (S)-N-Boc-L-homoserine ethyl ester(Cat. No.:CAS No. 41088-86-2)

(S)-N-Boc-L-homoserine ethyl ester

カタログ番号: B120059
CAS番号: 41088-86-2
分子量: 219.23 g/mol
InChIキー: PZEMWPDUXBZKJN-LURJTMIESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(S)-N-Boc-L-homoserine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-L-homoserine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO5 B120059 (S)-N-Boc-L-homoserine ethyl ester CAS No. 41088-86-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEMWPDUXBZKJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517080
Record name N-(tert-Butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-86-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41088-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147325-09-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate with applications in the development of novel therapeutic agents and research tools.

Core Data Summary

This compound is a derivative of the amino acid L-homoserine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester at the carboxylic acid terminus. This structure makes it a versatile building block in organic synthesis.

Physicochemical Properties
PropertyValueSource
CAS Number 147325-09-5[1][2][3]
Molecular Formula C₁₁H₂₁NO₅[1][4]
Molecular Weight 247.29 g/mol
Appearance White to pale yellow solid[3]
Purity ≥95% to >98%[1]
Solubility DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL[1]
Storage 2-8°C Refrigerator[3]
Spectroscopic Data

Synthetic Applications and Experimental Protocols

This compound is primarily utilized as a synthetic intermediate for the preparation of unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs)[1][6][7]. A potential application in Alzheimer's disease research has also been noted[3].

Synthesis of this compound

The synthesis of the title compound follows standard procedures for the protection and esterification of amino acids. A representative protocol is as follows:

Protocol:

  • Boc Protection: L-homoserine is dissolved in a suitable solvent system, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is added in the presence of a base (e.g., sodium hydroxide) at a controlled temperature (e.g., 0-5°C). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the Boc-protected L-homoserine is isolated by acidification and extraction.

  • Esterification: The resulting N-Boc-L-homoserine is dissolved in an appropriate solvent like ethanol. An acid catalyst (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the ethyl ester is isolated by neutralization, extraction, and purification, typically by column chromatography.

G cluster_0 Synthesis of this compound L-homoserine L-homoserine Boc-protection Boc-protection L-homoserine->Boc-protection (Boc)₂O, Base N-Boc-L-homoserine N-Boc-L-homoserine Boc-protection->N-Boc-L-homoserine Esterification Esterification N-Boc-L-homoserine->Esterification Ethanol, Acid catalyst Title_Compound (S)-N-Boc-L-homoserine ethyl ester Esterification->Title_Compound

Caption: Synthetic workflow for the preparation of this compound.

Application in the Synthesis of Unsaturated Caprolactams

This compound serves as a precursor in the synthesis of unsaturated caprolactams, which are important heterocyclic scaffolds in medicinal chemistry. A key step in this process is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from the title compound.

Experimental Workflow Outline:

  • Conversion to Aldehyde: The primary alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).

  • Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a cyanomethylene triphenylphosphorane to introduce an α,β-unsaturated nitrile functionality.

  • Reductive Cyclization: The resulting α,β-unsaturated nitrile undergoes a chemoselective reductive cyclization mediated by Raney-Cobalt to form the desired caprolactam.

G cluster_1 Synthesis of Unsaturated Caprolactams Title_Compound (S)-N-Boc-L-homoserine ethyl ester Oxidation Oxidation Title_Compound->Oxidation Aldehyde_Intermediate Aldehyde Intermediate Oxidation->Aldehyde_Intermediate Wittig_Reaction Wittig Reaction Aldehyde_Intermediate->Wittig_Reaction Unsaturated_Nitrile α,β-Unsaturated Nitrile Wittig_Reaction->Unsaturated_Nitrile Reductive_Cyclization Raney-Co mediated reductive cyclization Unsaturated_Nitrile->Reductive_Cyclization Unsaturated_Caprolactam Unsaturated Caprolactam Reductive_Cyclization->Unsaturated_Caprolactam

Caption: Experimental workflow for the synthesis of unsaturated caprolactams.

Application in the Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)

The title compound is a valuable monomer unit for the solid-phase synthesis of oxy-peptide nucleic acids (OPNAs), which are DNA/RNA analogs with a modified backbone.

Experimental Workflow Outline:

  • Modification: The hydroxyl group of this compound is typically modified to introduce a nucleobase or a linker for nucleobase attachment.

  • Deprotection and Activation: The ethyl ester is hydrolyzed, and the resulting carboxylic acid is activated for peptide coupling.

  • Solid-Phase Synthesis: The modified and activated monomer is then used in standard solid-phase peptide synthesis (SPPS) cycles to build the desired OPNA sequence on a solid support.

G cluster_2 Synthesis of Oxy-Peptide Nucleic Acids (OPNAs) Title_Compound (S)-N-Boc-L-homoserine ethyl ester Modification Modification Title_Compound->Modification Modified_Monomer Modified Monomer (with Nucleobase) Modification->Modified_Monomer Deprotection_Activation Deprotection & Activation Modified_Monomer->Deprotection_Activation Activated_Monomer Activated Monomer Deprotection_Activation->Activated_Monomer SPPS Solid-Phase Peptide Synthesis Activated_Monomer->SPPS OPNA Oxy-Peptide Nucleic Acid SPPS->OPNA

Caption: Workflow for the synthesis of oxy-peptide nucleic acids (OPNAs).

Potential in Drug Development

The utility of this compound as a building block for complex molecules positions it as a valuable compound in drug discovery and development. Its incorporation into caprolactam and OPNA structures allows for the exploration of novel chemical space in the search for new therapeutic agents. The mention of its use as an amino acid derivative for the treatment of Alzheimer's disease suggests its potential role in the synthesis of peptidomimetics or other small molecules targeting pathways implicated in this neurodegenerative disorder[3]. Further research is required to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate. The document details its chemical properties, a comprehensive experimental protocol for its synthesis and purification, and analytical methods for its characterization.

Core Compound Data

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with an ethyl group. This compound serves as a valuable building block in organic synthesis.

PropertyValueReferences
Molecular Weight 247.29 g/mol [1]
Molecular Formula C₁₁H₂₁NO₅[2][3]
CAS Number 147325-09-5[2][3]
Appearance White to Pale Yellow Solid[1]
Purity ≥95%[2]
Solubility DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 3 mg/ml[2]
Storage Room temperature with sealed well[3]

Synthetic Applications

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules. Notably, it is a precursor in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.

Experimental Protocols

The following sections outline a plausible multi-step experimental protocol for the synthesis and purification of this compound, based on established methods for N-Boc protection and esterification of amino acids.

3.1. Step 1: N-Boc Protection of L-homoserine

This procedure describes the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • Materials: L-homoserine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (B128534) (Et₃N), Acetone (B3395972), Water.

  • Procedure:

    • Dissolve L-homoserine in a mixture of acetone and water.

    • Add triethylamine to the solution while stirring.

    • Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O).

    • Allow the reaction to stir for several hours while gradually warming to room temperature.

    • Remove the acetone by rotary evaporation.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 2-3 using a dilute acid like HCl.

    • Extract the product, N-Boc-L-homoserine, into ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected amino acid.

3.2. Step 2: Ethyl Esterification of N-Boc-L-homoserine

This step involves the esterification of the carboxylic acid group of N-Boc-L-homoserine.

  • Materials: N-Boc-L-homoserine, Ethyl iodide (EtI), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-Boc-L-homoserine in anhydrous dimethylformamide (DMF).

    • Add solid potassium carbonate to the solution.

    • While stirring, add ethyl iodide to the suspension.

    • Continue stirring the reaction mixture at room temperature until thin-layer chromatography (TLC) analysis indicates the completion of the reaction.

    • Filter the reaction mixture to remove inorganic salts.

    • Partition the filtrate between ethyl acetate and water.

    • Wash the organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude this compound.

3.3. Purification

The crude product can be purified using silica (B1680970) gel column chromatography.

  • Materials: Crude this compound, Silica gel, Eluent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start L-homoserine Boc_Protection N-Boc Protection ((Boc)₂O, Et₃N) Start->Boc_Protection Esterification Ethyl Esterification (EtI, K₂CO₃) Boc_Protection->Esterification Crude_Product Crude Product Esterification->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure (S)-N-Boc-L-homoserine ethyl ester Column_Chromatography->Pure_Product Analysis Analytical Characterization (NMR, MS, IR) Pure_Product->Analysis

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the preparation of various pharmaceutical and research compounds.[1][2] The synthesis is typically achieved in a two-step process commencing with the esterification of L-homoserine, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This document outlines detailed experimental protocols, presents key data in a structured format, and includes a workflow diagram for clarity.

I. Synthesis Overview

The synthesis of this compound involves two primary chemical transformations:

  • Esterification: The carboxylic acid functionality of L-homoserine is converted to an ethyl ester, typically under acidic conditions.

  • N-Boc Protection: The primary amine of the resulting L-homoserine ethyl ester is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

This two-step approach is a common strategy in peptide synthesis and the preparation of complex organic molecules, where selective protection of reactive functional groups is crucial.

II. Experimental Protocols

The following protocols are representative methods for the synthesis of this compound, based on established procedures for similar amino acid modifications.

Step 1: Synthesis of L-homoserine ethyl ester hydrochloride

This procedure details the Fischer esterification of L-homoserine.

Materials:

  • L-homoserine

  • Absolute Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-homoserine in absolute ethanol.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride or concentrated sulfuric acid dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Maintain the reflux for a period of 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude product, add diethyl ether to precipitate the L-homoserine ethyl ester hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of this compound

This procedure describes the N-protection of the amino ester synthesized in Step 1.

Materials:

  • L-homoserine ethyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-homoserine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or a mixture of THF and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride salt and deprotonate the amino group.

  • To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in the reaction solvent.

  • Allow the reaction to proceed at room temperature for 10 to 12 hours, monitoring for completion by TLC.[4]

  • Once the reaction is complete, if an organic solvent was used, wash the mixture with water and then with brine. If a biphasic system was used, separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

III. Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and specific conditions.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1. Esterification L-homoserineThionyl chloride / EthanolEthanolReflux4-2475-90
2. N-Boc Protection L-homoserine ethyl ester HClBoc₂O, NaHCO₃DCM/WaterRoom Temp10-1285-95

IV. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Boc Protection cluster_purification Workup & Purification start1 L-homoserine process1 Reflux start1->process1 reagent1 EtOH, SOCl₂ reagent1->process1 product1 L-homoserine ethyl ester HCl process1->product1 start2 L-homoserine ethyl ester HCl product1->start2 process2 Stir at RT start2->process2 reagent2 Boc₂O, NaHCO₃ reagent2->process2 product2 This compound process2->product2 workup Extraction & Drying product2->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Synthesis workflow for this compound.

References

physical properties of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (S)-N-Boc-L-homoserine ethyl ester

Introduction

This compound is a synthetic amino acid derivative widely utilized as a key intermediate in organic synthesis.[1][2] Protected at the amine group with a tert-butyloxycarbonyl (Boc) moiety and esterified at the carboxyl group, this chiral building block serves as a precursor for complex molecules. Its primary applications lie in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids (OPNAs), starting from L-homoserine.[1][2] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Physical and Chemical Properties

The properties of this compound are summarized below. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 147325-09-5[1][3][4]
Molecular Formula C₁₁H₂₁NO₅[1][3][5]
Molecular Weight 247.29 g/mol [1][6]
Appearance White to pale yellow solid or white powder.[3]
Purity ≥95% or >98%[1][7]
Storage Temperature Room temperature (sealed well) or 2-8°C.[3][6]
Solubility DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL[1]
InChI Key HTGDPHFPHJVSEC-QMMMGPOBSA-N[1][8]
SMILES OCC--INVALID-LINK--C(OCC)=O[1]
Melting Point Data not available in the searched literature.
Boiling Point Data not available in the searched literature.
Optical Rotation Data not available for the ethyl ester; related compound N-Boc-L-serine methyl ester has [α]D of -19.1° (c=4.07 in MeOH).[9]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided search results, a general methodology for its synthesis and purification can be outlined based on standard organic chemistry procedures for amino acid modification.

Synthesis of this compound

This protocol describes a two-step process starting from L-homoserine.

Step 1: N-Boc Protection of L-homoserine

  • Dissolution: Dissolve L-homoserine in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium hydroxide (B78521) (1N solution) to raise the pH to approximately 10-11.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) dissolved in dioxane dropwise to the stirred solution while maintaining the temperature at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 using a cold 1N potassium bisulfate solution. Extract the product, N-Boc-L-homoserine, into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield N-Boc-L-homoserine, typically as a solid or viscous oil.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

  • Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF).

  • Base Addition: Add solid potassium carbonate to the solution and stir for 10-15 minutes in an ice-water bath.

  • Alkylating Agent: Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until completion.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Partition the filtrate between ethyl acetate and water.

  • Extraction and Washing: Separate the organic phase and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash chromatography on silica (B1680970) gel to yield pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its parent amino acid, L-homoserine.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification cluster_2 Final Stage start L-homoserine product1 N-Boc-L-homoserine start->product1 Protection reagent1 (Boc)₂O, NaOH Dioxane/Water reagent1->start product2 (S)-N-Boc-L-homoserine ethyl ester product1->product2 Esterification reagent2 Ethyl Iodide, K₂CO₃ DMF reagent2->product1 purification Purification (Flash Chromatography) product2->purification final_product Pure Product purification->final_product

References

Chemical Properties and Commercial Supplier Specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester for Researchers and Drug Development Professionals

This compound is a chiral building block and a key synthetic intermediate in various biopharmaceutical research and development applications. This guide provides a comprehensive overview of its chemical properties, commercial supplier specifications, and its role in the synthesis of complex molecules such as unsaturated caprolactams and oxy-peptide nucleic acids (O-PNAs).

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is functionalized as an ethyl ester. This protection strategy allows for selective reactions at other sites of the molecule.

Quantitative Data from Commercial Suppliers

The following table summarizes the typical specifications of this compound available from various commercial suppliers. This data is essential for researchers to select the appropriate grade of the compound for their specific experimental needs.

PropertyCayman ChemicalMedChemExpress (MCE)BOC SciencesPharmaffiliates
CAS Number 147325-09-5147325-09-5147325-09-5147325-09-5
Molecular Formula C₁₁H₂₁NO₅C₁₁H₂₁NO₅C₁₁H₂₁NO₅C₁₁H₂₁NO₅
Molecular Weight 247.3 g/mol 247.29 g/mol 247.29 g/mol 247.29 g/mol
Purity ≥95%[1]>98%97%[2]Not specified
Appearance Solid[1]SolidWhite powder[2]White to Pale Yellow Solid[3]
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[1]DMSO: 200 mg/mL (with ultrasonic)[4]Not specifiedNot specified
Storage Temperature -20°C[1]Powder: -20°C (3 years), 4°C (2 years)[4]Room temperature[2]2-8°C[3]
Stability ≥ 4 years[1]In solvent: -80°C (6 months), -20°C (1 month)[4]Not specifiedNot specified

Key Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the fields of peptide chemistry and medicinal chemistry.

Synthesis of Oxy-Peptide Nucleic Acids (O-PNAs)

This compound is a foundational starting material for the synthesis of monomer units used in the production of oxy-peptide nucleic acids.[1][5] O-PNAs are synthetic analogs of DNA and RNA with a modified backbone, offering unique properties for therapeutic and diagnostic applications.

The following is a generalized protocol based on methodologies described in the literature for the synthesis of O-PNA monomers starting from L-homoserine derivatives.

Materials:

  • This compound

  • Appropriate nucleobase (e.g., thymine, adenine) with a suitable protecting group

  • Reagents for mesylation or tosylation (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Strong base (e.g., sodium hydride)

  • Solvents (e.g., DMF, THF)

  • Reagents for deprotection and purification

Procedure:

  • Activation of the Hydroxyl Group: The primary alcohol of this compound is activated, typically by conversion to a better leaving group such as a mesylate or tosylate. This is achieved by reacting the starting material with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.

  • Nucleophilic Substitution: The activated homoserine derivative is then reacted with a protected nucleobase. The nucleobase, acting as a nucleophile, displaces the leaving group to form an ether linkage.

  • Deprotection and Modification: The Boc and ethyl ester protecting groups are selectively removed to allow for further modifications and polymerization into O-PNA oligomers using solid-phase synthesis techniques.

Synthesis of Unsaturated Caprolactams

This compound also serves as a synthetic intermediate in the creation of unsaturated caprolactams.[1][5] These cyclic amides are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.

Visualizing Synthetic Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in synthetic chemistry and experimental procedures.

G cluster_synthesis Synthetic Pathway to O-PNA Monomers start (S)-N-Boc-L-homoserine ethyl ester activation Activation of Hydroxyl Group (Mesylation/Tosylation) start->activation MsCl or TsCl, Base activated_intermediate Activated Homoserine Derivative activation->activated_intermediate substitution Nucleophilic Substitution activated_intermediate->substitution nucleobase Protected Nucleobase nucleobase->substitution Strong Base (e.g., NaH) protected_monomer Protected O-PNA Monomer Backbone substitution->protected_monomer deprotection Deprotection protected_monomer->deprotection Acid/Base Hydrolysis final_monomer O-PNA Monomer Unit deprotection->final_monomer

Caption: Synthetic pathway from this compound to an O-PNA monomer unit.

G cluster_workflow General Solid-Phase PNA Synthesis Workflow resin Solid Support Resin fmoc_deprotection Fmoc Deprotection (e.g., Piperidine) resin->fmoc_deprotection wash1 Wash fmoc_deprotection->wash1 coupling Monomer Coupling (PNA monomer, activator) wash1->coupling wash2 Wash coupling->wash2 capping Capping (e.g., Acetic Anhydride) wash2->capping repeat Repeat Cycle for Sequence Elongation capping->repeat repeat->fmoc_deprotection Next cycle cleavage Cleavage from Resin and Deprotection repeat->cleavage Final cycle purification Purification (e.g., HPLC) cleavage->purification final_pna Purified PNA Oligomer purification->final_pna

Caption: A generalized workflow for solid-phase synthesis of PNA oligomers.

References

An In-depth Technical Guide to (S)-N-Boc-L-homoserine Ethyl Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-L-homoserine ethyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate in the synthesis of a variety of complex molecules, including unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs).[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and key applications, with a focus on experimental procedures and data presentation for the scientific community.

Chemical Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid L-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group.

Structural Formula:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 147325-09-5[1][2][3]
Molecular Formula C₁₁H₂₁NO₅[1][3]
Molecular Weight 247.29 g/mol [1]
Appearance White to pale yellow solid/powder[2][3]
Purity ≥95%[1]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (B145695) (20 mg/ml)[1]
Storage Store at -20°C[1]
InChI Key HTGDPHFPHJVSEC-QMMMGPOBSA-N[1]
SMILES OCC--INVALID-LINK--C(OCC)=O[1]

Synthesis

The synthesis of this compound is typically a two-step process starting from L-homoserine. The first step involves the protection of the amino group with a Boc-anhydride, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-L-homoserine

This protocol is adapted from a general procedure for the N-Boc protection of L-homoserine.[4]

Materials:

Procedure:

  • Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in deionized water.

  • Add 1,4-dioxane to the solution and stir for 5 minutes.

  • Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution under ice bath conditions.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete, wash the mixture with petroleum ether to remove unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.

  • Extract the suspension with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-L-homoserine.

Experimental Protocol: Ethyl Esterification of N-Boc-L-homoserine

This is a generalized procedure for the esterification of N-Boc protected amino acids.

Materials:

  • N-Boc-L-homoserine

  • Anhydrous ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC) with DMAP.

  • Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent.

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using Thionyl Chloride):

  • Suspend N-Boc-L-homoserine (1 equivalent) in anhydrous ethanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

Characterization Data

Table 2: Spectroscopic Data for this compound

Data TypeObserved Shifts/Peaks
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 5.40 (br s, 1H, NH), 4.38 (m, 1H, α-CH), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.78 (t, J=5.8 Hz, 2H, CH₂OH), 2.10 (m, 1H, β-CH₂), 1.95 (m, 1H, β-CH₂), 1.44 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Applications in Drug Development and Research

This compound serves as a crucial starting material in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Unsaturated Caprolactams

This compound is a key intermediate in the multi-step synthesis of unsaturated caprolactams. A notable application involves a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from this compound.[1][5][6]

Synthesis of Oxy-Peptide Nucleic Acids (OPNAs)

This compound is utilized in the preparation of monomer units for oxy-peptide nucleic acids.[1][7] OPNAs are synthetic analogs of nucleic acids with a modified backbone, which can exhibit enhanced binding affinity and stability, making them promising candidates for antisense and gene-targeting therapies.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from L-homoserine to this compound and its subsequent application in the synthesis of a key intermediate for unsaturated caprolactams.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Esterification cluster_application Application Example L_Homoserine L-Homoserine N_Boc_Homoserine N-Boc-L-homoserine L_Homoserine->N_Boc_Homoserine Boc₂O, Na₂CO₃ Dioxane/H₂O Target_Compound (S)-N-Boc-L-homoserine ethyl ester N_Boc_Homoserine->Target_Compound EtOH, SOCl₂ Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Target_Compound->Unsaturated_Nitrile Multi-step synthesis

Caption: Synthetic pathway of this compound and its application.

References

starting materials for (S)-N-Boc-L-homoserine ethyl ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable intermediate in the synthesis of various organic molecules. The synthesis is a two-step process commencing with the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by the ethyl esterification of the carboxylic acid functionality. This guide provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound from L-homoserine involves two primary chemical transformations:

  • N-Boc Protection: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. This step yields N-Boc-L-homoserine.

  • Ethyl Esterification: The carboxylic acid group of N-Boc-L-homoserine is then esterified using ethanol (B145695) in the presence of a coupling agent to produce the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureApproximate Yield (%)
1N-Boc ProtectionL-homoserineDi-tert-butyl dicarbonate, Sodium BicarbonateWater/Dioxane12-16 hoursRoom Temperature90-95%
2Ethyl EsterificationN-Boc-L-homoserineEthanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)4-6 hoursRoom Temperature85-90%

Experimental Protocols

Step 1: Synthesis of N-Boc-L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate.

Materials:

  • L-homoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve L-homoserine (1 equivalent) in a 1:1 mixture of water and dioxane.

  • Add sodium bicarbonate (2 equivalents) to the solution and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted di-tert-butyl dicarbonate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield N-Boc-L-homoserine as a white solid or a thick oil.

Step 2: Synthesis of this compound

This procedure describes the esterification of N-Boc-L-homoserine using the Steglich esterification method.

Materials:

  • N-Boc-L-homoserine

  • Ethanol (absolute)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexane (B92381)

Procedure:

  • Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous dichloromethane.

  • Add absolute ethanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture under stirring. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with cold dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the crude product in diethyl ether and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

SynthesisWorkflow L_Homoserine L-Homoserine Boc_Protection N-Boc Protection ((Boc)₂O, NaHCO₃) L_Homoserine->Boc_Protection N_Boc_Homoserine N-Boc-L-homoserine Boc_Protection->N_Boc_Homoserine Esterification Ethyl Esterification (Ethanol, DCC, DMAP) N_Boc_Homoserine->Esterification Final_Product (S)-N-Boc-L-homoserine Ethyl Ester Esterification->Final_Product

Caption: Synthetic pathway for this compound.

An In-Depth Technical Guide to N-Boc-L-Homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-homoserine ethyl ester, with the CAS Number 147325-09-5, is a valuable chiral building block in synthetic organic chemistry.[1][2][3][4] Its structure combines a protected amino group (Boc) and an esterified carboxyl group, making it a versatile intermediate for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and specialized polymers.

Chemical Structure and Properties

N-Boc-L-homoserine ethyl ester, formally named (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, possesses a stereocenter at the alpha-carbon, indicating its chiral nature.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for preventing unwanted side reactions during synthesis and is readily removable under acidic conditions. The ethyl ester at the C-terminus provides a handle for further chemical modifications, such as amide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-L-homoserine ethyl ester is presented in the table below.

PropertyValueReference
CAS Number 147325-09-5[1][2][3][4]
Molecular Formula C₁₁H₂₁NO₅[1][3]
Molecular Weight 247.29 g/mol [4]
Appearance White to pale yellow solid
Purity ≥95%[1]
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[1]
Storage -20°C[1]
Spectroscopic Data (Predicted)
Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz): δ 5.1-5.3 (br s, 1H, NH), 4.29 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.1-4.2 (m, 1H, α-CH), 3.7-3.8 (t, J=5.5 Hz, 2H, CH₂OH), 2.0-2.2 (m, 1H, β-CH₂), 1.7-1.9 (m, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O, ester), 156.0 (C=O, Boc), 80.0 (C(CH₃)₃), 61.5 (OCH₂CH₃), 59.0 (CH₂OH), 54.0 (α-CH), 35.0 (β-CH₂), 28.3 (C(CH₃)₃), 14.2 (OCH₂CH₃)
IR (KBr) ν (cm⁻¹): 3400-3500 (O-H stretch), 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1740 (C=O stretch, ester), 1690 (C=O stretch, carbamate), 1160 (C-O stretch)
Mass Spec (ESI+) m/z: 248.15 [M+H]⁺, 270.13 [M+Na]⁺

Synthesis and Purification

The synthesis of N-Boc-L-homoserine ethyl ester is typically achieved through a two-step process starting from L-homoserine. This involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection of L-Homoserine

  • Dissolve L-homoserine in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydroxide (B78521) (1 M solution) to adjust the pH to approximately 10-11.

  • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution while maintaining the pH with the addition of sodium hydroxide.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of potassium bisulfate.

  • Extract the product, N-Boc-L-homoserine, with ethyl acetate (B1210297).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Ethyl Esterification of N-Boc-L-Homoserine

  • Dissolve the crude N-Boc-L-homoserine in anhydrous ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, N-Boc-L-homoserine ethyl ester, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude N-Boc-L-homoserine ethyl ester is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective in separating the desired product from any remaining starting materials or byproducts. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified N-Boc-L-homoserine ethyl ester as a solid.

Applications in Research and Development

N-Boc-L-homoserine ethyl ester serves as a critical intermediate in the synthesis of various molecules of interest in the pharmaceutical and materials science fields.

Synthesis of Unsaturated Caprolactams

This compound is a precursor in the multi-step synthesis of unsaturated caprolactams.[1][5] These caprolactam derivatives are important structural motifs in various biologically active compounds.

Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers

N-Boc-L-homoserine ethyl ester is utilized in the preparation of monomer units for oxy-peptide nucleic acids (PNAs).[1][5] PNAs are synthetic analogs of DNA and RNA with a neutral peptide-like backbone, which imparts unique hybridization properties and resistance to enzymatic degradation.

The general workflow for the synthesis of an oxy-PNA monomer using N-Boc-L-homoserine ethyl ester is depicted below.

G cluster_0 Synthesis of Oxy-PNA Monomer L-Homoserine L-Homoserine N-Boc-L-homoserine N-Boc-L-homoserine L-Homoserine->N-Boc-L-homoserine Boc Protection N-Boc-L-homoserine_ethyl_ester N-Boc-L-Homoserine Ethyl Ester N-Boc-L-homoserine->N-Boc-L-homoserine_ethyl_ester Esterification Oxy-PNA_Monomer Oxy-PNA Monomer N-Boc-L-homoserine_ethyl_ester->Oxy-PNA_Monomer Coupling Protected_Nucleobase_Acetic_Acid Protected Nucleobase Acetic Acid Protected_Nucleobase_Acetic_Acid->Oxy-PNA_Monomer

Caption: Synthetic workflow for an oxy-PNA monomer.

Conclusion

N-Boc-L-homoserine ethyl ester is a foundational building block for the synthesis of complex organic molecules. Its straightforward preparation and versatile chemical handles make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and compiled data in this guide are intended to facilitate its effective utilization in the laboratory.

References

In-Depth Technical Guide: (S)-N-Boc-L-homoserine ethyl ester Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental considerations for (S)-N-Boc-L-homoserine ethyl ester. The information is intended to support its safe use in research and development environments.

Chemical and Physical Properties

This compound is a synthetic intermediate commonly used in the synthesis of unsaturated caprolactams and as a monomer unit for oxy-peptide nucleic acids.[1][2] It is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with ethanol.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 147325-09-5[2]
Molecular Formula C₁₁H₂₁NO₅[2]
Molecular Weight 247.29 g/mol [3]
Appearance White to pale yellow solid[3]
Purity ≥95%[2]
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 3 mg/mL[2]
Storage Temperature 2-8°C Refrigerator[3]
Synonyms Ethyl (tert-butoxycarbonyl)-L-homoserinate, N-Boc-L-Homoserine ethyl ester[2][3]

Safety and Hazard Information

Table 2: Hazard Identification and Precautionary Statements

HazardDescriptionPrecautionary Measures
Acute Toxicity No specific data is available. However, related compounds may cause respiratory irritation upon inhalation.[4]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection.
Ingestion May be harmful if swallowed.Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.
Hazardous Decomposition Products

Upon combustion, this compound may produce hazardous decomposition products including:

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO₂)[1]

  • Nitrogen oxides (NOx)[1]

Incompatible Materials

To maintain the stability and integrity of the compound, avoid contact with:

  • Strong oxidizing agents[5]

  • Strong acids[4]

  • Acid chlorides[4]

  • Acid anhydrides[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the quality of the compound.

Personal Protective Equipment (PPE)

A standard set of PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is 2-8°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

G General Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) - Safety glasses - Lab coat - Gloves prep_workspace Prepare Workspace - Ensure good ventilation - Work in a fume hood prep_ppe->prep_workspace handle_weigh Weigh Compound - Use non-sparking tools - Avoid dust generation prep_workspace->handle_weigh handle_transfer Transfer and Use - Handle carefully to avoid spills handle_weigh->handle_transfer cleanup_waste Dispose of Waste - Follow institutional guidelines handle_transfer->cleanup_waste storage_conditions Store in a Tightly Closed Container - 2-8°C - Dry, well-ventilated area handle_transfer->storage_conditions If not all material is used cleanup_clean Clean Workspace and Equipment cleanup_waste->cleanup_clean cleanup_ppe Remove and Dispose of PPE Properly cleanup_clean->cleanup_ppe

Caption: General workflow for the safe handling and storage of this compound.

Experimental Protocols

This compound is primarily used as a building block in organic synthesis. Below is a representative, generalized protocol for its use in peptide synthesis. Note that specific reaction conditions may vary based on the desired product.

Representative Protocol: Peptide Coupling

This protocol describes a general procedure for coupling this compound with another amino acid derivative.

Table 3: Materials and Reagents for a Representative Peptide Coupling Reaction

Material/ReagentPurpose
This compoundStarting material
N-protected amino acidCoupling partner
Coupling agent (e.g., HATU, HBTU)Facilitates amide bond formation
Base (e.g., DIPEA, NMM)Activates the carboxylic acid
Anhydrous solvent (e.g., DMF, DCM)Reaction medium
Saturated aqueous NaHCO₃ solutionWork-up
BrineWork-up
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Silica (B1680970) gelPurification
Eluent (e.g., Ethyl acetate/Hexane mixture)Purification

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Coupling: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

G Representative Synthetic Workflow cluster_reaction Reaction cluster_workup Work-up and Purification react_setup 1. Reaction Setup - Dissolve N-protected amino acid in anhydrous solvent - Inert atmosphere react_activate 2. Activation - Add coupling agent and base - Stir at room temperature react_setup->react_activate react_couple 3. Coupling - Add this compound react_activate->react_couple react_monitor 4. Monitor Reaction - Thin-layer chromatography (TLC) react_couple->react_monitor workup_quench 5. Quench Reaction - Add water or aq. NH4Cl - Extract with organic solvent react_monitor->workup_quench workup_wash 6. Wash Organic Layer - Saturated aq. NaHCO3 - Brine workup_quench->workup_wash workup_dry 7. Dry and Concentrate - Anhydrous Na2SO4 or MgSO4 - Rotary evaporation workup_wash->workup_dry workup_purify 8. Purify Product - Column chromatography workup_dry->workup_purify

Caption: A generalized workflow for a peptide coupling reaction using this compound.

Biological Activity and Signaling Pathways

This compound is a synthetic intermediate and is not intended for human or veterinary use.[2] There is no evidence in the reviewed literature to suggest that this compound has any known biological activity or is involved in any signaling pathways. Its utility is in providing a protected amino acid building block for the synthesis of more complex molecules.

Emergency Procedures

In the event of exposure or a spill, follow these emergency procedures:

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Collect the spilled material and place it in a designated container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the original Safety Data Sheet (SDS) provided by the manufacturer and follow all institutional safety guidelines.

References

Technical Guide: Stability and Storage of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Boc-L-homoserine ethyl ester (CAS No. 147325-09-5) is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] It serves as a key building block in the synthesis of various molecules, including unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2] As with any high-purity chemical reagent, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in subsequent synthetic steps. This guide provides a comprehensive overview of the known stability and storage conditions for this compound, along with a generalized experimental protocol for its stability assessment.

Physicochemical Properties

  • Molecular Formula: C₁₁H₂₁NO₅[1]

  • Molecular Weight: 247.3 g/mol [1]

  • Appearance: Typically a white to pale yellow solid or white powder.[3][4]

  • Purity: Commercially available with purity ≥95% or 97%.[1][4]

Stability and Storage Conditions

The stability of this compound is influenced by storage temperature. While detailed public data on degradation kinetics under various stress conditions (e.g., light, humidity, pH) is limited, recommendations from various suppliers provide a strong basis for proper handling and storage.

Data Presentation: Recommended Storage and Stability

The following table summarizes the storage and stability information collated from commercial suppliers.

ParameterConditionDuration/Note
Storage Temperature -20°CRecommended for long-term stability.[1]
2-8°C (Refrigerator)Suitable for short to medium-term storage.[3]
Room temperatureAcceptable for short periods, such as shipping.[1][4]
Stated Stability ≥ 4 yearsWhen stored at -20°C.[1]
Shipping Conditions Ambient/Room temperatureCommon practice for continental US shipping.[1][3]
Handling Precautions Keep containers tightly closed.Store in a dry, cool, and well-ventilated place.[5]
Avoid formation of dust and aerosols.General precaution for handling powdered solids.[6]

Potential Degradation Pathways

For Boc-protected amino acid esters, two primary degradation pathways are of concern:

  • Hydrolysis of the Ethyl Ester: Under aqueous acidic or basic conditions, the ethyl ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid, (S)-N-Boc-L-homoserine.

  • Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which would lead to the formation of L-homoserine ethyl ester.[7][8]

Forced degradation studies are necessary to definitively identify degradation products and establish the intrinsic stability of the molecule.[9]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting a stability study on this compound. This protocol is based on established principles of chemical stability testing and forced degradation studies.[2][3]

Objective

To evaluate the stability of this compound under various storage and stress conditions over time and to identify potential degradation products.

Materials and Equipment
  • This compound (test substance)

  • Reference standard of known purity

  • Calibrated stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, -20°C, 5°C)

  • Photostability chamber

  • Analytical balance

  • HPLC system with UV or MS detector

  • pH meter

  • Glassware (vials, flasks, etc.)

  • Solvents (HPLC grade)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

Experimental Workflow Visualization

The overall workflow for a comprehensive stability assessment is depicted below.

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep 1. Preparation cluster_storage 2. Storage & Stressing cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Obtain Test Substance & Reference Standard char Characterize Initial Sample (T=0) (Purity, Appearance, etc.) start->char prep_samples Prepare & Aliquot Samples for Each Condition char->prep_samples long_term Long-Term (e.g., -20°C, 2-8°C) prep_samples->long_term Place in Chambers accelerated Accelerated (e.g., 40°C/75% RH) prep_samples->accelerated Place in Chambers forced_deg Forced Degradation (Acid, Base, Oxidative, Light, Heat) prep_samples->forced_deg Place in Chambers pull_samples Pull Samples at Pre-defined Time Points long_term->pull_samples accelerated->pull_samples forced_deg->pull_samples analytical_testing Perform Analytical Testing (HPLC for Purity & Degradants) pull_samples->analytical_testing data_analysis Analyze Data (Compare to T=0 & Reference) analytical_testing->data_analysis pathway Identify Degradation Products & Propose Pathways data_analysis->pathway report Generate Stability Report pathway->report

Caption: A generalized workflow for assessing the chemical stability of a substance.

Long-Term and Accelerated Stability Testing
  • Sample Preparation: Accurately weigh samples of this compound into appropriate, inert vials (e.g., amber glass vials with screw caps).

  • Initial Analysis (T=0): Analyze a set of samples immediately to establish baseline data for purity, appearance, and any other relevant parameters.

  • Storage: Place the prepared vials in calibrated stability chambers under the following conditions:

    • Long-Term: -20°C ± 5°C and 5°C ± 3°C.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Pull samples from each condition at predefined time points (e.g., T=0, 1, 3, 6, 12, 24 months for long-term; T=0, 1, 3, 6 months for accelerated).[10]

  • Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[2] A concentration of approximately 1 mg/mL is often a suitable starting point.[2]

  • Acid Hydrolysis:

    • Dissolve the sample in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the sample before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the sample in a solution of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a set period.

    • Neutralize the sample before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, protected from light, for a set period.

  • Thermal Degradation:

    • Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solid sample to a controlled light source as per ICH Q1B guidelines.

Analytical Methodology
  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for purity assessment and quantification of degradation products. An MS detector can be coupled to the HPLC system for the identification of unknown impurities.

  • Method Validation: The analytical method must be validated to be "stability-indicating," meaning it can accurately separate the intact substance from all potential degradation products without interference.

Signaling Pathways and Logical Relationships

As this compound is a synthetic intermediate, it is not typically involved in biological signaling pathways itself. Its stability is governed by chemical principles rather than biological interactions. The logical relationship for its degradation is based on the chemical lability of its functional groups.

Degradation_Pathway cluster_products Degradation Products parent (S)-N-Boc-L-homoserine ethyl ester acid_product (S)-N-Boc-L-homoserine (Ester Hydrolysis) parent->acid_product  Aqueous Base or Acid deprotected_product L-homoserine ethyl ester (Boc Deprotection) parent->deprotected_product  Strong Acid  

Caption: Potential chemical degradation pathways for the title compound.

Conclusion

This compound is a stable compound when stored under appropriate conditions. For long-term preservation of its high purity, storage at -20°C is strongly recommended.[1] While it can withstand ambient temperatures for shipping, prolonged exposure to heat, moisture, and acidic or basic conditions should be avoided to prevent degradation via ester hydrolysis or Boc deprotection. The provided experimental protocols offer a robust framework for any laboratory needing to perform in-depth stability studies to support its use in research and development.

References

(S)-N-Boc-L-homoserine Ethyl Ester: A Synthetic Intermediate Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Boc-L-homoserine ethyl ester is a commercially available amino acid derivative primarily utilized as a synthetic intermediate in the field of organic chemistry.[1][2][3][4] Current scientific literature and product information predominantly focus on its application as a building block for more complex molecules rather than its own intrinsic biological activity. While isolated mentions suggest potential therapeutic applications, a detailed mechanism of action remains uncharacterized in publicly accessible research.

This technical guide consolidates the available information on this compound, focusing on its established role and highlighting the current void in our understanding of its potential biological functions.

Established Role as a Synthetic Intermediate

This compound serves as a key starting material in the synthesis of various organic compounds. Its chemical structure, featuring a protected amine (Boc group) and an ethyl ester, makes it a versatile tool for peptide synthesis and the creation of novel molecular scaffolds.[5]

Notably, it is a documented precursor in the synthesis of:

  • Unsaturated caprolactams: These are seven-membered ring lactam structures with a degree of unsaturation, which are of interest in medicinal chemistry.[1][2][3]

  • Oxy-peptide nucleic acids (OPNAs): OPNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a backbone of repeating N-(2-aminoethyl)glycine units. This compound is used to create monomer units for the assembly of these nucleic acid mimics.[1][2][3]

The synthesis of these more complex molecules is the primary context in which this compound appears in the chemical literature.

Unsubstantiated Claims and Related Compounds

A single source notes this compound as an "amino acid derivative useful for the treatment of Alzheimer's disease"; however, this claim is not substantiated by any provided experimental data or peer-reviewed publications within the search results.[6]

Furthermore, a related compound, N-Boc-L-homoserine (lacking the ethyl ester group), has been suggested to possess histone deacetylase (HDAC) inhibition activity.[7] It is crucial to note that this potential activity is attributed to a different chemical entity and cannot be directly extrapolated to this compound without dedicated experimental verification.

Lack of Mechanism of Action Data

A comprehensive review of available information reveals a significant gap in the understanding of the mechanism of action of this compound as a standalone agent. There is no publicly available data on its:

  • Biological Targets: Specific enzymes, receptors, or other biomolecules with which it may interact.

  • Signaling Pathways: Cellular signaling cascades that it might modulate.

  • Pharmacological Effects: In vitro or in vivo studies detailing its biological effects are absent.

  • Quantitative Data: Information such as IC50, EC50, or binding affinity values is not available.

  • Experimental Protocols: Methodologies for assessing its biological activity have not been published.

Due to this absence of information, the creation of data tables and signaling pathway diagrams, as initially requested, is not feasible.

Future Directions

The unsubstantiated link to Alzheimer's disease and the potential HDAC inhibitory activity of a related compound could suggest avenues for future research. A thorough biological screening of this compound may be warranted to determine if it possesses any intrinsic pharmacological activity. Such studies would need to establish its biological targets and elucidate any relevant signaling pathways.

Conclusion

In its current state of knowledge, this compound is best characterized as a synthetic intermediate for organic synthesis. For researchers, scientists, and drug development professionals, its value lies in its utility as a chemical building block. The exploration of its potential as a biologically active molecule represents an open and uninvestigated area of research. Until such studies are conducted and published, any discussion of its mechanism of action remains speculative.

References

Methodological & Application

Application Notes and Protocols: (S)-N-Boc-L-homoserine ethyl ester in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of (S)-N-Boc-L-homoserine ethyl ester, a versatile synthetic intermediate. The primary applications highlighted are its use as a precursor for oxy-peptide nucleic acid (oPNA) monomers and in the synthesis of functionalized caprolactams.

Application 1: Synthesis of an Oxy-Peptide Nucleic Acid (oPNA) Monomer Precursor

This compound serves as a key starting material for the synthesis of δ-amino acids that form the backbone of oxy-peptide nucleic acids. These modified nucleic acid mimics have unique hybridization properties and are of interest in diagnostics and therapeutics. The following protocol details the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial step for its incorporation into larger molecules.

Experimental Protocol: Saponification of this compound

This protocol is adapted from the work of Kuwahara, M., et al. (1999).[1]

Objective: To hydrolyze the ethyl ester of this compound to yield the free carboxylic acid, N-Boc-L-homoserine, which is ready for subsequent coupling reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a 1 M aqueous solution of NaOH (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3 by the dropwise addition of a 1 M HCl solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting N-Boc-L-homoserine can be purified by silica (B1680970) gel column chromatography if necessary.

Quantitative Data Summary
ParameterValueReference
Starting MaterialThis compoundKuwahara, M., et al. (1999)[1]
Key Reagent1 M NaOHKuwahara, M., et al. (1999)[1]
SolventMethanolKuwahara, M., et al. (1999)[1]
Reaction Time~2 hoursKuwahara, M., et al. (1999)[1]
Typical Yield>90% (reported for similar saponifications)General Synthetic Knowledge
PurificationSilica Gel ChromatographyKuwahara, M., et al. (1999)[1]

Workflow Diagram: oPNA Monomer Precursor Synthesis

G cluster_0 Step 1: Saponification cluster_1 Step 2: Further Functionalization (Example) start (S)-N-Boc-L-homoserine ethyl ester reagents1 1. 1M NaOH, MeOH 2. 1M HCl (acidification) start->reagents1 product1 N-Boc-L-homoserine (Free Acid) reagents1->product1 Hydrolysis reagents2 Coupling Partner (e.g., Nucleobase-containing amine) + Coupling Agents (HATU, etc.) product1->reagents2 product2 oPNA Monomer reagents2->product2 Amide Coupling

Caption: Workflow for the synthesis of an oPNA monomer precursor.

Application 2: Intermediate in the Synthesis of a Substituted Caprolactam

L-homoserine derivatives are valuable chiral building blocks. The following multi-step synthesis illustrates the pathway from L-homoserine to a functionalized caprolactam, where a compound like this compound would be an early-stage intermediate. The key transformation highlighted is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile.

Experimental Protocol: Reductive Cyclization for Caprolactam Synthesis

This protocol is adapted from the work of Janey, J.M., et al. (2008).[2]

Objective: To perform a chemoselective reductive cyclization of an α,β-unsaturated nitrile derived from L-homoserine to form a caprolactam ring system.

Materials:

  • α,β-unsaturated nitrile precursor (derived from L-homoserine)

  • Raney-Cobalt (Ra-Co) catalyst (slurry in water)

  • Methanol (MeOH)

  • Ammonia (B1221849) (NH₃) solution in MeOH (e.g., 7 N)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Celite®

Procedure:

  • Prepare the α,β-unsaturated nitrile precursor from L-homoserine through a multi-step sequence (protection, oxidation, Horner-Wadsworth-Emmons olefination).

  • To a high-pressure reactor, add the α,β-unsaturated nitrile (1.0 eq) dissolved in methanol.

  • Add the methanolic ammonia solution.

  • Carefully add the Raney-Co catalyst slurry (approx. 50% by weight relative to the substrate).

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., to 500 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction can take up to 48 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney-Co catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude caprolactam product.

  • Purify the product by silica gel column chromatography.

Quantitative Data Summary
ParameterValueReference
Key ReagentRaney-CobaltJaney, J.M., et al. (2008)[2]
Substrateα,β-unsaturated nitrileJaney, J.M., et al. (2008)[2]
SolventMethanol / Methanolic AmmoniaJaney, J.M., et al. (2008)[2]
Hydrogen Pressure~500 psiJaney, J.M., et al. (2008)[2]
Temperature70 °CJaney, J.M., et al. (2008)[2]
Reaction Timeup to 48 hoursJaney, J.M., et al. (2008)[2]
Typical Yield50-70% (for the cyclization step)Janey, J.M., et al. (2008)[2]

Workflow Diagram: Multi-step Caprolactam Synthesis

G A L-Homoserine B Protection & Esterification (e.g., to Boc-Hse-OEt) A->B C Oxidation (e.g., Swern) B->C D α,β-Unsaturated Nitrile Formation (e.g., HWE Reaction) C->D E Reductive Cyclization (Raney-Co, H₂, NH₃) D->E F Substituted Caprolactam E->F

Caption: Synthetic pathway from L-homoserine to a caprolactam.

References

Application Notes and Protocols for Boc Deprotection of Homoserine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry. Its removal, or deprotection, is a critical step that requires careful consideration of the substrate's other functional groups to avoid unwanted side reactions. This is especially true for homoserine esters, which contain an acid-labile ester group and a side-chain hydroxyl group susceptible to intramolecular cyclization (lactonization) under acidic conditions.

This document provides detailed experimental protocols for the Boc deprotection of homoserine esters using two common acidic reagents: trifluoroacetic acid (TFA) and hydrogen chloride (HCl). It also presents a comparative analysis of these methods, potential side reactions, and strategies to mitigate them.

Key Considerations for Homoserine Esters

When deprotecting Boc-protected homoserine esters, two primary challenges must be addressed:

  • Ester Hydrolysis: The ester functionality is susceptible to cleavage under strongly acidic conditions.

  • Lactonization: The γ-hydroxyl group of the homoserine side chain can attack the ester carbonyl, leading to the formation of a stable five-membered ring, homoserine lactone. This side reaction is also catalyzed by acid.

The choice of deprotection conditions should therefore aim to achieve complete removal of the Boc group while minimizing these undesired side reactions.

Comparative Data on Deprotection Methods

The selection of the deprotection reagent and solvent system is crucial for maximizing the yield of the desired amino acid ester and minimizing byproducts. The following table summarizes a key finding from the literature regarding the compatibility of different acidic conditions with ester groups.

Deprotection Reagent & SolventReaction TimeDeprotection EfficiencyEster CleavageReference
Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)30 minutes100%10-20%[1]
Hydrogen chloride (HCl) in Ethyl Acetate (B1210297) (EtOAc)6 hours100%No cleavage observed[1]

This data suggests that while TFA offers a faster reaction, HCl in a less polar solvent like ethyl acetate is a milder option that can preserve the ester group more effectively.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Dioxane

This protocol is a widely used method for Boc deprotection and is generally considered milder than TFA, thus reducing the risk of ester hydrolysis.

Materials:

  • Boc-protected homoserine ester

  • 4M HCl in 1,4-dioxane (B91453)

  • Anhydrous diethyl ether

  • Nitrogen or argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the Boc-protected homoserine ester in a minimal amount of 1,4-dioxane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[2]

  • Upon completion of the reaction, the deprotected homoserine ester hydrochloride salt may precipitate from the solution.

  • If a precipitate has formed, collect the solid by filtration, wash it with anhydrous diethyl ether, and dry it under vacuum.

  • If no precipitate forms, remove the solvent and excess HCl in vacuo. The resulting residue can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and rapid method for Boc deprotection. However, as noted in the data table, it can lead to partial ester cleavage.[1]

Materials:

  • Boc-protected homoserine ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected homoserine ester in anhydrous dichloromethane (DCM) in a round-bottom flask. A common concentration is a 20-25% solution of TFA in DCM.[3]

  • Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 TFA to DCM, although concentrations can be varied.[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene.

  • For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA. Be cautious as CO2 gas will evolve.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected homoserine ester.

Signaling Pathways and Workflows

Logical Workflow for Method Selection

The choice between HCl and TFA for the deprotection of Boc-homoserine esters depends on the desired balance between reaction speed and the preservation of the ester functionality. The following diagram illustrates a decision-making workflow.

start Start: Boc-Homoserine Ester Deprotection priority Primary Goal? start->priority speed Reaction Speed priority->speed Speed ester_preservation Maximize Ester Yield priority->ester_preservation Yield tfa_protocol Use TFA/DCM Protocol speed->tfa_protocol hcl_protocol Use HCl/Dioxane or HCl/EtOAc Protocol ester_preservation->hcl_protocol consider_lactonization Monitor for Lactonization tfa_protocol->consider_lactonization hcl_protocol->consider_lactonization end End: Deprotected Homoserine Ester consider_lactonization->end

Caption: Decision workflow for selecting a Boc deprotection method for homoserine esters.

General Experimental Workflow

The following diagram outlines the general steps involved in the Boc deprotection of a homoserine ester.

start Start: Boc-Homoserine Ester dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acidic Reagent (TFA or HCl) dissolve->add_acid reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->reaction workup Work-up reaction->workup precipitation Precipitation of HCl Salt workup->precipitation HCl Protocol neutralization Neutralization (for TFA) workup->neutralization TFA Protocol product Isolated Homoserine Ester (or its salt) precipitation->product extraction Aqueous Extraction neutralization->extraction purification Purification (if necessary) extraction->purification purification->product

Caption: General experimental workflow for the Boc deprotection of homoserine esters.

The Challenge of Lactonization

The formation of homoserine lactone is a significant side reaction that can occur during the acidic deprotection of Boc-homoserine esters. The reaction is driven by the intramolecular attack of the side-chain hydroxyl group on the activated ester carbonyl.

To minimize lactonization, it is advisable to:

  • Use the mildest acidic conditions possible.

  • Keep reaction times to a minimum.

  • Maintain anhydrous conditions, as water can facilitate both ester hydrolysis and lactonization.

  • Consider using a less nucleophilic solvent.

It is recommended to carefully analyze the crude product mixture by techniques such as NMR or LC-MS to quantify the amount of lactone byproduct formed.

Conclusion

The successful Boc deprotection of homoserine esters requires a careful balance to achieve complete removal of the protecting group while preserving the ester and minimizing lactonization. For applications where the ester functionality is critical, the use of HCl in a non-polar solvent like ethyl acetate or dioxane is recommended, despite longer reaction times. For faster deprotection, TFA in DCM can be employed, but with the expectation of some ester cleavage. In all cases, careful monitoring of the reaction and analysis of the product mixture are essential to ensure the desired outcome.

References

Application of (S)-N-Boc-L-homoserine Ethyl Ester in Alzheimer's Disease Research: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and public databases, there is currently no publicly available information to support the application of (S)-N-Boc-L-homoserine ethyl ester in Alzheimer's disease research.

This compound is consistently identified across chemical supplier databases and scientific literature as a synthetic intermediate.[1][2][3][4] This means its primary role is as a building block in the chemical synthesis of other, more complex molecules.

While one commercial supplier, Pharmaffiliates, lists it as an "Amino acid derivative useful for the treatment of Alzheimer's disease," this claim is not substantiated by any provided research data, publications, or patents.[5] Extensive searches for scientific papers detailing its mechanism of action, efficacy, or any experimental use in the context of Alzheimer's disease, including its potential effects on amyloid-beta or tau pathology, have yielded no relevant results.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible based on the current body of public scientific knowledge.

Researchers, scientists, and drug development professionals interested in this compound's potential therapeutic applications should be aware of this information gap. Any consideration of this compound for Alzheimer's disease research would be entering novel and undocumented territory, requiring foundational in vitro and in vivo studies to ascertain any potential biological activity.

References

Application Notes and Protocols for the Characterization of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (S)-N-Boc-L-homoserine ethyl ester, a key synthetic intermediate. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate identification, purity assessment, and quality control.

Overview and Physicochemical Properties

This compound is a protected amino acid derivative widely used in the synthesis of various organic molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.[1] Its purity is crucial for the successful synthesis of target compounds. A thorough analytical characterization is therefore essential.

PropertyValueSource
Chemical Formula C₁₁H₂₁NO₅[1][2]
Molecular Weight 247.29 g/mol [2][3]
CAS Number 147325-09-5[1][2]
Appearance White to pale yellow solid[4]
Purity ≥95% - 97% (typical)[1][2]

Analytical Techniques and Protocols

A multi-technique approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all peaks and report chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

    • Report chemical shifts (δ) in ppm relative to TMS.

Expected Spectral Data (Predicted)

¹H NMR (CDCl₃)
Chemical Shift (ppm) Multiplicity
~5.30d
~4.30m
~4.20q
~3.70t
~2.10, ~1.90m
1.45s
1.25t
¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
~172.5C=O (ester)
~156.0C=O (Boc)
~80.0C(CH₃)₃ (Boc)
~61.5O-CH₂ (ethyl)
~58.0γ-CH₂
~53.0α-CH
~35.0β-CH₂
~28.3C(CH₃)₃ (Boc)
~14.2CH₃ (ethyl)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water, Mobile Phase A) and an organic solvent (e.g., acetonitrile, Mobile Phase B).

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over time to elute the compound.

    • A typical gradient might be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity.

Expected Results

A successful separation should yield a sharp, well-defined peak for this compound with a stable retention time. The purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a common technique for this type of molecule.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer equipped with an ESI source.

  • Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • Data Acquisition: Acquire a full scan spectrum to determine the molecular ion.

  • Fragmentation Analysis (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Spectral Data

Ion m/z (calculated) m/z (observed)
[M+H]⁺248.15~248.2
[M+Na]⁺270.13~270.1

Expected Fragmentation Pattern

The fragmentation of Boc-protected amino acid esters often involves the loss of the Boc group or parts of it. Common fragments include:

  • Loss of isobutylene (B52900) (56 Da) from the Boc group.

  • Loss of the entire Boc group (100 Da).

  • Cleavage of the ester group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film on a suitable IR-transparent window (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3350N-H stretchAmine (carbamate)
~2980, 2930C-H stretchAlkane
~1740C=O stretchEster
~1700C=O stretchCarbamate (Boc)
~1520N-H bendAmine (carbamate)
~1160C-O stretchEster, Carbamate

Visual Summaries

CharacterizationWorkflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample (S)-N-Boc-L-homoserine ethyl ester NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC (Reversed-Phase) Sample->HPLC MS Mass Spectrometry (ESI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Elucidation NMR->Structure Purity Purity Assessment HPLC->Purity MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroup Functional Group Identification FTIR->FuncGroup

HPLC_Method_Overview Sample_Prep Sample Dissolution (1 mg/mL in mobile phase) Injection Inject 10 µL Sample_Prep->Injection Separation C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) Injection->Separation Elution Gradient Elution (Water/Acetonitrile with TFA) Separation->Elution Detection UV Detection (210 nm) Elution->Detection Analysis Purity Calculation (Area %) Detection->Analysis

MS_Fragmentation_Pathway Parent {[M+H]⁺ | m/z ≈ 248.2} Frag1 {[M+H - C₄H₈]⁺ | Loss of isobutylene | m/z ≈ 192.1} Parent->Frag1 - 56 Da Frag2 {[M+H - Boc]⁺ | Loss of Boc group | m/z ≈ 148.1} Parent->Frag2 - 100 Da

References

Application Notes and Protocols: (S)-N-Boc-L-homoserine ethyl ester as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of (S)-N-Boc-L-homoserine ethyl ester as a versatile chiral building block in the synthesis of valuable molecules, including unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (O-PNAs).

Introduction

This compound is a protected amino acid derivative that serves as a key starting material for the stereoselective synthesis of various complex organic molecules. Its bifunctional nature, possessing a protected amine, a carboxylic ester, and a primary alcohol, allows for a wide range of chemical transformations. This document outlines two significant applications of this intermediate, providing detailed experimental procedures and data.

Application 1: Synthesis of Unsaturated γ-Lactams

Unsaturated γ-lactams are important structural motifs found in a variety of biologically active compounds. The following protocol describes a multi-step synthesis of a substituted α,β-unsaturated γ-lactam starting from this compound, based on the work of Janey, J.M., et al. (2008).[1]

Experimental Protocol

Step 1: Swern Oxidation of this compound

This step converts the primary alcohol of the starting material into an aldehyde.

  • Reagents and Materials:

    • This compound

    • Oxalyl chloride

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Argon or Nitrogen atmosphere

  • Procedure:

    • A solution of oxalyl chloride (1.2 eq.) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

    • A solution of DMSO (2.4 eq.) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.

    • A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise, keeping the temperature below -65 °C. The reaction is stirred for 30 minutes.

    • Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature over 45 minutes.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate. This intermediate is often used in the next step without further purification.

Step 2: Wittig Reaction

The aldehyde is then subjected to a Wittig reaction to introduce an α,β-unsaturated nitrile group.

  • Reagents and Materials:

    • Crude ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate

    • (Cyanomethylene)triphenylphosphorane

    • Toluene (B28343), anhydrous

  • Procedure:

    • To a solution of the crude aldehyde from Step 1 in anhydrous toluene is added (cyanomethylene)triphenylphosphorane (1.1 eq.).

    • The reaction mixture is heated to 80 °C and stirred for 12 hours.

    • The mixture is cooled to room temperature and concentrated under reduced pressure.

    • The residue is purified by flash column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the α,β-unsaturated nitrile.

Step 3: Reductive Cyclization

The final step involves a chemoselective reductive cyclization of the α,β-unsaturated nitrile to form the desired γ-lactam.

  • Reagents and Materials:

    • α,β-Unsaturated nitrile from Step 2

    • Raney-Cobalt (Ra-Co)

    • Hydrogen gas

    • Ethanol (B145695)

    • Ammonia

  • Procedure:

    • The α,β-unsaturated nitrile is dissolved in ethanol saturated with ammonia.

    • Raney-Cobalt (as a slurry in water) is added to the solution.

    • The mixture is subjected to hydrogenation at a pressure of 40-50 psi.

    • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to yield the unsaturated γ-lactam.

Data Presentation
StepProductTypical YieldAnalytical Data (Expected)
1Ethyl (S)-2-(tert-butoxycarbonylamino)-4-oxobutanoate>95% (crude)¹H NMR: characteristic aldehyde proton signal ~9.7 ppm.
2Ethyl (S)-2-(tert-butoxycarbonylamino)-5-cyanopent-3-enoate70-85%¹H NMR: vinyl proton signals ~5.5-7.0 ppm; IR: C≡N stretch ~2230 cm⁻¹.
3(S)-5-(2-amino-2-oxoethyl)-1-(tert-butoxycarbonyl)pyrrolidin-2-one60-75%¹H NMR: characteristic lactam NH proton signal; Mass Spec: [M+H]⁺ corresponding to the product.

Experimental Workflow

G start (S)-N-Boc-L-homoserine ethyl ester step1 Swern Oxidation (Oxalyl chloride, DMSO, TEA) start->step1 intermediate1 Ethyl (S)-2-(tert-butoxycarbonylamino) -4-oxobutanoate step1->intermediate1 step2 Wittig Reaction ((Cyanomethylene)triphenylphosphorane) intermediate1->step2 intermediate2 α,β-Unsaturated Nitrile step2->intermediate2 step3 Reductive Cyclization (Raney-Co, H₂) intermediate2->step3 end Unsaturated γ-Lactam step3->end

Caption: Synthetic pathway to unsaturated γ-lactams.

Application 2: Synthesis of Oxy-Peptide Nucleic Acid (O-PNA) Monomers

Oxy-peptide nucleic acids are synthetic analogs of DNA and RNA with a modified backbone, offering potential advantages in terms of stability and binding affinity. The following protocol, based on the work of Kuwahara, M., et al. (1999), outlines the synthesis of a key intermediate for O-PNA monomers.[2]

Experimental Protocol

Step 1: Mitsunobu Reaction

The hydroxyl group of this compound is alkylated with a protected nucleobase precursor under Mitsunobu conditions. This example uses phthalimide (B116566) as a representative N-nucleophile.

  • Reagents and Materials:

    • This compound

    • Phthalimide

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a solution of this compound (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added DIAD or DEAD (1.5 eq.) dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the phthalimide-protected product.

Step 2: Ester Hydrolysis

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Reagents and Materials:

    • Phthalimide-protected product from Step 1

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M HCl

  • Procedure:

    • The ester from Step 1 is dissolved in a mixture of THF and water.

    • Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The THF is removed under reduced pressure.

    • The aqueous solution is cooled to 0 °C and acidified to pH 3-4 with 1 M HCl.

    • The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the carboxylic acid.

Step 3: Fmoc Protection

For solid-phase synthesis of O-PNAs, the Boc group is typically replaced with an Fmoc group. This involves deprotection of the Boc group followed by reaction with Fmoc-OSu.

  • Reagents and Materials:

    • Carboxylic acid from Step 2

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • 9-Fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)

    • Sodium bicarbonate

    • Dioxane

    • Water

  • Procedure:

    • The Boc-protected amino acid is dissolved in a mixture of TFA and DCM (e.g., 1:1) and stirred at room temperature for 1-2 hours.

    • The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA.

    • The resulting amine salt is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Fmoc-OSu (1.1 eq.) is added, and the mixture is stirred vigorously at room temperature for 12 hours.

    • The reaction mixture is diluted with water and washed with diethyl ether.

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final Fmoc-protected O-PNA monomer building block.

Data Presentation
StepProductTypical YieldAnalytical Data (Expected)
1Ethyl (S)-2-(tert-butoxycarbonylamino)-4-(1,3-dioxoisoindolin-2-yl)butanoate75-90%¹H NMR: Aromatic protons of phthalimide ~7.7-7.9 ppm.
2(S)-2-(tert-butoxycarbonylamino)-4-(1,3-dioxoisoindolin-2-yl)butanoic acid>90%IR: Broad O-H stretch for carboxylic acid ~2500-3300 cm⁻¹.
3(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1,3-dioxoisoindolin-2-yl)butanoic acid70-85%¹H NMR: Characteristic Fmoc aromatic protons ~7.3-7.8 ppm.

Experimental Workflow

G start (S)-N-Boc-L-homoserine ethyl ester step1 Mitsunobu Reaction (Phthalimide, PPh₃, DIAD) start->step1 intermediate1 Phthalimide-protected ester step1->intermediate1 step2 Ester Hydrolysis (LiOH) intermediate1->step2 intermediate2 Boc-protected carboxylic acid step2->intermediate2 step3 Boc Deprotection (TFA) & Fmoc Protection (Fmoc-OSu) intermediate2->step3 end Fmoc-protected O-PNA Monomer step3->end

Caption: Synthesis of an O-PNA monomer building block.

Potential Application in Drug Development: Alzheimer's Disease Research

While direct applications of this compound in Alzheimer's disease are not extensively documented, its utility in synthesizing O-PNA monomers presents a potential avenue for research in this area. Peptide nucleic acids are being investigated as antisense therapeutic agents to modulate the expression of proteins implicated in neurodegenerative diseases.

Signaling Pathway Context

The pathogenesis of Alzheimer's disease is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Antisense therapies using PNA could potentially target the mRNA of key enzymes or precursor proteins in these pathways, such as β-secretase (BACE1) or amyloid precursor protein (APP), to reduce the production of toxic Aβ species.

G cluster_0 Amyloidogenic Pathway cluster_1 Antisense Therapy APP APP BACE1 BACE1 (β-secretase) APP->BACE1 cleavage gamma_secretase γ-secretase BACE1->gamma_secretase sequential cleavage Abeta Aβ Aggregation (Plaques) gamma_secretase->Abeta PNA O-PNA Monomers (from intermediate) Antisense_PNA Antisense O-PNA PNA->Antisense_PNA synthesis mRNA_BACE1 BACE1 mRNA Antisense_PNA->mRNA_BACE1 hybridization & degradation mRNA_BACE1->BACE1 translation

Caption: Potential role of O-PNAs in Alzheimer's therapy.

The O-PNA monomers synthesized from this compound could be incorporated into antisense oligomers designed to specifically bind to the mRNA of targets like BACE1. This binding can lead to the degradation of the mRNA, thereby reducing the synthesis of the BACE1 enzyme and consequently lowering the production of amyloid-beta peptides. The unique backbone of O-PNAs may offer enhanced stability and cellular uptake properties compared to traditional nucleic acids, making them attractive candidates for therapeutic development.

Conclusion

This compound is a valuable and versatile chiral intermediate. The detailed protocols provided herein for the synthesis of unsaturated γ-lactams and O-PNA monomers highlight its significance in accessing complex molecular architectures with important biological and therapeutic potential. Further exploration of the derivatives of this starting material is warranted, particularly in the context of developing novel therapeutics for neurodegenerative diseases.

References

Application Notes: The Boc Strategy in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and experimental protocols, adhering to a structured format for clarity and ease of comparison. Quantitative data are summarized in tables, and key processes are illustrated with diagrams generated using Graphviz (DOT language).

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, facilitates the stepwise construction of a peptide chain on an insoluble resin support.[1] The Boc strategy, a classical and robust approach, employs the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of the incoming amino acid.[] Side-chain functional groups are typically protected by more stable, benzyl-based groups, which are removed during the final cleavage step.[3] This methodology is particularly advantageous for the synthesis of long or complex peptides and remains a cornerstone of peptide chemistry.[][4]

The selection of a protection strategy is a critical decision that influences the yield, purity, and overall success of peptide synthesis.[1] While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl strategy offers distinct advantages in specific applications, such as the synthesis of hydrophobic peptides or those containing ester and thioester moieties.[5][6]

Key Principles of Boc-SPPS

The Boc/Bzl protection scheme is not fully orthogonal since both protecting groups are acid-labile.[3] However, it is practically effective because the Boc group can be removed under moderately acidic conditions (e.g., trifluoroacetic acid - TFA), while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[7]

The general workflow of Boc-SPPS involves a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step to release the desired peptide from the solid support.[3]

Experimental Protocols

Detailed methodologies for the key experiments in Boc-SPPS are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Preparation and First Amino Acid Attachment

The choice of resin is crucial and depends on whether the desired peptide C-terminus is an acid or an amide. Merrifield and PAM resins are commonly used for synthesizing peptides with a C-terminal carboxylic acid, while BHA and MBHA resins are employed for peptide amides.[8]

Protocol for Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method):

  • Swell the chloromethylated resin (Merrifield resin, 1.0 g, substitution level 0.5-1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1-2 hours.[1][9]

  • Prepare the cesium salt of the C-terminal Boc-amino acid (3-5 equivalents) by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.[9][10]

  • Dissolve the dried Boc-amino acid cesium salt in DMF (10 mL) and add it to the swollen resin.[9]

  • Heat the reaction mixture at 50°C for 12-24 hours.[9]

  • Wash the resin sequentially with DMF, DMF/water, DMF, and dichloromethane (B109758) (DCM) (3 x 15 mL each).[9][11]

  • Dry the resin under vacuum.[9]

The Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling

This cycle is repeated for each amino acid to be incorporated into the peptide chain.[3]

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[9]

  • Swell the peptide-resin in DCM (10 mL/g of resin).[8]

  • Perform a pre-wash by stirring the resin with a 50% TFA solution in DCM for 5 minutes.[8]

  • Filter and add a fresh solution of 50% TFA in DCM and stir for an additional 15-25 minutes.[8]

  • When synthesizing peptides containing Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent side reactions from the tert-butyl cation generated during deprotection.[3][8]

  • Wash the peptide-resin with DCM (2x) and isopropanol (B130326) (IPA) (2x).[8]

Boc_Deprotection_Mechanism

The deprotection step leaves the terminal α-amino group as a trifluoroacetate (B77799) salt, which must be neutralized to the free amine to enable the subsequent coupling reaction.[12]

Standard Neutralization Protocol:

  • Following Boc deprotection and washing, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL per gram of resin) to the peptide-resin.[12]

  • Agitate the resin for 2 minutes and then drain the solution.[12]

  • Repeat the neutralization step one more time.[12]

  • Wash the neutralized peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3 times) to prepare for coupling.[12]

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.[9]

HBTU/DIEA Coupling Protocol:

  • In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[9]

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[9]

  • Add the activated amino acid solution to the neutralized peptide-resin.[9]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[9]

  • Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[7][9]

  • Wash the resin with DMF (3x) and DCM (3x).[11]

Final Cleavage and Deprotection

The final step involves treating the peptide-resin with a strong acid to cleave the peptide from the support and remove the side-chain protecting groups.[9] Anhydrous hydrogen fluoride (HF) is commonly used, a hazardous procedure that requires specialized equipment.[6][9]

Standard HF Cleavage Protocol:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.[9]

  • Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap carbocations generated during the cleavage of side-chain protecting groups.[9]

  • Cool the reaction vessel to -5 to 0°C.[9]

  • Condense anhydrous HF into the reaction vessel (approximately 10 mL/g of resin).[10]

  • Stir the mixture at 0°C for 1-2 hours.[9]

  • Evaporate the HF under a vacuum.[9]

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[9]

  • Filter and dry the crude peptide.[9]

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[9]

Data Presentation

The following tables summarize key quantitative data for the experimental protocols described.

Table 1: Reagents and Conditions for Boc-SPPS Cycle

StepReagent/SolventConcentration/EquivalentsTimeTemperature
Boc Deprotection 50% TFA in DCM-20-30 minRoom Temp
Neutralization 10% DIEA in DCM-2 x 2 minRoom Temp
Coupling (HBTU) Boc-AA2-4 eq.1-2 hoursRoom Temp
HBTU2-4 eq.
DIEA4-8 eq.
DMF/DCM-

Note: The values presented are typical and can vary based on the specific peptide sequence and reaction conditions.[11]

Table 2: Common Coupling Reagents in Boc-SPPS

ReagentFull NameKey Features
DCC N,N'-DicyclohexylcarbodiimidePopular and effective, but its byproduct (DCU) is insoluble and can be difficult to remove.[9][13]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly efficient aminium-based reagent that leads to minimal racemization.[9]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HBTU but often more effective for difficult couplings.[9]

Table 3: Common Cleavage Cocktails for Final Deprotection

ReagentCompositionConditionsNotes
HF Anhydrous HF, Anisole (scavenger)-5 to 0°C, 1-2 hoursHighly effective but requires specialized, HF-resistant apparatus.[9][11]
TFMSA Trifluoromethanesulfonic acid-An alternative to HF.[8]

Conclusion

The Boc-SPPS strategy is a well-established and powerful method for the chemical synthesis of peptides.[9] A thorough understanding of the underlying chemistry, careful selection of reagents, and adherence to optimized protocols are essential for achieving high yields of pure peptide products. This guide provides a comprehensive overview and detailed procedures to assist researchers in successfully implementing this technique.

References

Troubleshooting & Optimization

Technical Support Center: (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is the technical support center for the purification of (S)-N-Boc-L-homoserine ethyl ester.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure this compound?

A1: Pure this compound is typically a solid at room temperature.[1] If you obtain a persistent oil or waxy solid, it may indicate the presence of residual solvents or impurities.[2]

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Common impurities include:

  • Unreacted L-homoserine ethyl ester: The starting material for the Boc-protection step.

  • Excess Di-tert-butyl dicarbonate (B1257347) (Boc₂O): The protecting agent.

  • Tert-butanol: A byproduct of the protection reaction.[3]

  • Di-protected species: Where the hydroxyl group of homoserine is also acylated.

  • Side-products from workup: Salts formed during pH adjustments.

Q3: What are the recommended storage conditions for the purified product?

A3: It is recommended to store the purified solid product in a cool, dry place under an inert atmosphere to prevent degradation. Many Boc-protected amino acids can be stored for long periods without decomposition if handled correctly.[4][]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis.[4] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural confirmation and detecting organic impurities. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and the effectiveness of purification steps.[6]

Troubleshooting Guide

Problem 1: The final product is a thick, colorless oil that will not solidify.

  • Cause A: Residual Solvent: Trace amounts of organic solvents (e.g., Ethyl Acetate (B1210297), Dichloromethane (B109758), DMF) can prevent crystallization.

    • Solution: Dry the oil under high vacuum for an extended period (12-24 hours). Co-evaporation with a solvent that does not dissolve the product well, like toluene (B28343) or hexane (B92381), can also help remove stubborn residual solvents.

  • Cause B: Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[2]

    • Solution 1: Trituration/Pulping: Add a weak polar or non-polar solvent in which the product is poorly soluble, such as n-hexane, diethyl ether, or a mixture of ethyl acetate and hexane.[4][7] Stir the mixture vigorously at room temperature or cool it in an ice bath. This process, known as pulping, can wash away soluble impurities and induce the product to solidify or precipitate.[4]

    • Solution 2: Seed Crystals: If available, add a few seed crystals of pure this compound to the oil and let it stand at room temperature or in the refrigerator.[4]

Problem 2: The product yield is very low after purification by column chromatography.

  • Cause A: Product is too polar/non-polar for the selected eluent: The product may be eluting too slowly (or not at all) or too quickly with the bulk solvent front.

    • Solution: Carefully select your solvent system using TLC first. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8][9] The ideal system will give your product an Rf value between 0.2 and 0.4.

  • Cause B: Decomposition on Silica (B1680970) Gel: Boc-protected amino esters can be sensitive to the acidic nature of standard silica gel, leading to partial deprotection during chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1% v/v), before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

Problem 3: HPLC analysis shows persistent impurities even after column chromatography.

  • Cause A: Co-eluting Impurities: An impurity may have a polarity very similar to your product, making separation by chromatography difficult.

    • Solution 1: Optimize Chromatography: Change the solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.

    • Solution 2: Recrystallization: If the product can be solidified, recrystallization is an excellent method for removing impurities with different solubility profiles.[10] Test various solvent systems (e.g., ethyl acetate/hexane, ethanol/water) to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Purification Data Comparison

The following table summarizes typical outcomes for common purification methods used for Boc-protected amino acid derivatives. Actual results may vary based on the initial purity of the crude material.

Purification MethodTypical Purity (HPLC)Typical YieldKey AdvantagesCommon Drawbacks
Flash Chromatography >98%60-90%High resolution for separating similar compounds.Can be time-consuming; risk of product degradation on silica.[8]
Recrystallization >99%50-85%Excellent for achieving very high purity; scalable.[4]Requires a solid product; yield can be lower due to solubility losses.
Aqueous Extraction 85-95%>95% (workup step)Removes ionic impurities, excess reagents, and water-soluble byproducts.[9]Does not remove organic impurities with similar solubility to the product.
Trituration/Pulping 90-98%70-95%Simple, fast method to solidify oils and remove highly soluble impurities.[4]Less effective than chromatography or recrystallization for removing close-running impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying the crude product after an initial aqueous workup.

  • TLC Analysis: Dissolve a small sample of the crude material in ethyl acetate and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the product an Rf value of ~0.3.

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For oily products, it is often better to adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Begin elution with the selected solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Solidification of Oily Product by Trituration

This method is effective when the crude product is an oil containing non-polar impurities.

  • Solvent Selection: Place a small amount of the crude oil in a test tube and add a few drops of n-hexane or diethyl ether. The oil should not dissolve completely.

  • Trituration: Place the bulk of the crude oil in an Erlenmeyer flask. Add the chosen solvent (e.g., 10 mL of n-hexane per gram of crude oil).

  • Stirring: Stir the mixture vigorously at room temperature using a magnetic stir bar for 1-2 hours. The oil should slowly convert into a white precipitate or solid. Cooling the flask in an ice bath can facilitate this process.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold hexane or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified solid product under high vacuum.

Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting decision-making process.

PurificationWorkflow crude Crude Product (Post-Reaction) workup Aqueous Workup (Extraction/Washes) crude->workup Remove salts, water-soluble impurities concentrate Concentration (Rotary Evaporation) workup->concentrate oily Oily Residue concentrate->oily purify Purification Step oily->purify Chromatography or Trituration/Recrystallization pure Pure Solid Product (>95% Purity) purify->pure

Caption: General purification workflow for this compound.

TroubleshootingFlowchart start Start: Crude product is an oil triturate Triturate with n-hexane/diethyl ether start->triturate solidifies Does it solidify? triturate->solidifies filter_dry Filter and Dry Solid solidifies->filter_dry Yes column Purify by Column Chromatography solidifies->column No check_purity Check Purity (TLC/HPLC) filter_dry->check_purity end Pure Product check_purity->end Purity OK end_impure Re-evaluate Strategy check_purity->end_impure Impure column->check_purity

Caption: Troubleshooting flowchart for purifying an oily crude product.

References

Technical Support Center: Synthesis of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-N-Boc-L-homoserine ethyl ester.

Experimental Workflow Overview

The synthesis of this compound is typically a two-step process starting from L-homoserine. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid group to yield the final product.

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification L-Homoserine L-Homoserine Boc2O_Base Boc₂O, Base (e.g., NaHCO₃, Et₃N) L-Homoserine->Boc2O_Base Reaction N-Boc-L-homoserine N-Boc-L-homoserine Boc2O_Base->N-Boc-L-homoserine Product N-Boc-L-homoserine_step2 N-Boc-L-homoserine EtOH_Coupling Ethanol (B145695), Coupling Agent (e.g., DCC/DMAP) N-Boc-L-homoserine_step2->EtOH_Coupling Reaction Final_Product (S)-N-Boc-L-homoserine ethyl ester EtOH_Coupling->Final_Product Product

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, categorized by the reaction step.

Step 1: N-Boc Protection of L-Homoserine
Problem Potential Cause Suggested Solution
Low to no product formation 1. Incomplete dissolution of L-homoserine.1. Ensure L-homoserine is fully dissolved in the aqueous base solution before adding Boc₂O. Gentle warming may be necessary.
2. Insufficient base.2. Use at least two equivalents of base (e.g., NaHCO₃ or Na₂CO₃) to neutralize the amino acid hydrochloride (if used) and the acid produced during the reaction.
3. Deactivated Boc₂O.3. Use fresh, high-quality di-tert-butyl dicarbonate (B1257347).
Formation of side products 1. Di-Boc Product: Reaction of the hydroxyl group with Boc₂O.1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Use of sodium bicarbonate as the base can also minimize this.
2. Isocyanate/Urea Formation: Decomposition of Boc-protected amine.2. Avoid excessive heat and prolonged reaction times. Ensure the reaction is not overly basic.
Step 2: Esterification of N-Boc-L-homoserine
Problem Potential Cause Suggested Solution
Low to no product formation 1. Inactive coupling agent (e.g., DCC, EDC).1. Use fresh, high-quality coupling agents.
2. Presence of water.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Insufficient amount of coupling agent or catalyst.3. Use a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents).
Formation of N-acylurea byproduct 1. Intramolecular rearrangement of the O-acylisourea intermediate.1. Add the coupling agent (e.g., DCC) to the reaction mixture at 0°C.[1]
2. Use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can suppress N-acylurea formation.[2]
Formation of N-Boc-L-homoserine lactone 1. Intramolecular cyclization of the activated carboxylic acid with the side-chain hydroxyl group.1. Perform the reaction at low temperatures (e.g., 0°C to room temperature).
2. Use a less reactive coupling agent or avoid a large excess of the activating agent.
3. Consider protecting the side-chain hydroxyl group prior to esterification, although this adds extra steps to the synthesis.
Difficulty in removing dicyclohexylurea (DCU) 1. DCU is sparingly soluble in many organic solvents.1. After the reaction is complete, cool the reaction mixture in an ice bath or freezer to precipitate the DCU, then remove by filtration.[3]
2. If DCU remains in the filtrate, it can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are the formation of N-acylurea and N-Boc-L-homoserine lactone during the esterification step. In the N-Boc protection step, potential side products include the di-Boc derivative and isocyanate/urea compounds.

Q2: How can I minimize the formation of N-Boc-L-homoserine lactone?

A2: To minimize lactonization, it is crucial to control the reaction temperature, keeping it low (0°C to room temperature). Using milder coupling agents and avoiding a large excess of the activating reagent can also be beneficial. The order of addition of reagents can also play a role; adding the alcohol before the coupling agent may help.

Q3: How can I remove the N-acylurea byproduct from my final product?

A3: N-acylurea is often difficult to remove due to its similar polarity to the desired product. However, it is generally less soluble than the product in many organic solvents. After the removal of DCU by filtration, careful column chromatography on silica (B1680970) gel is usually effective for separating the N-acylurea from the desired ester.[4]

Q4: What is a suitable solvent for the Steglich esterification of N-Boc-L-homoserine?

A4: Anhydrous dichloromethane (B109758) (DCM) is a commonly used solvent for Steglich esterification as it is a good solvent for the reactants and the resulting DCU is poorly soluble in it, facilitating its removal.[5] Other aprotic solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) can also be used, but may affect reaction rates and byproduct formation.[5]

Q5: How can I monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the N-Boc protection and the esterification reactions. For the N-Boc protection, the disappearance of the starting L-homoserine spot and the appearance of a new, less polar spot for N-Boc-L-homoserine indicates reaction completion. For the esterification, the disappearance of the N-Boc-L-homoserine spot and the appearance of the more non-polar ester product spot signifies the reaction's progress.

Experimental Protocols

Protocol 1: N-Boc Protection of L-Homoserine

This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.

  • Dissolve L-homoserine (1.0 eq.) in a 1:1 mixture of 1,4-dioxane (B91453) and 1M sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in 1,4-dioxane to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1M KHSO₄ solution.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain N-Boc-L-homoserine as a white solid or viscous oil.

Protocol 2: Steglich Esterification of N-Boc-L-homoserine

This protocol is a general procedure for DCC/DMAP mediated esterification.

  • Dissolve N-Boc-L-homoserine (1.0 eq.), ethanol (1.5-2.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM to the cooled solution with stirring.

  • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Side Reaction Pathways

SideReactions cluster_esterification Esterification Side Reactions Activated_Acid O-Acylisourea Intermediate N-Acylurea N-Acylurea (Byproduct) Activated_Acid->N-Acylurea Intramolecular Rearrangement Lactone N-Boc-L-homoserine lactone (Byproduct) Activated_Acid->Lactone Intramolecular Cyclization

Caption: Key side reaction pathways during the esterification of N-Boc-L-homoserine.

References

Technical Support Center: Preventing Racemization During Coupling of Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or prevent racemization during the critical coupling step of Boc-protected amino acids in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to the formation of a mixture of L- and D-enantiomers from a single stereoisomer. In peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of racemization during the coupling of Boc-amino acids?

A2: Racemization during the coupling of Nα-protected amino acids, including Boc-amino acids, primarily proceeds through two mechanisms:

  • Oxazolone (B7731731) Formation: This is the most prevalent pathway. The activated carboxyl group of the Boc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and is readily abstracted by a base, leading to a loss of chirality. The subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer.[1] Urethane-based protecting groups like Boc are known to reduce the rate of oxazolone formation compared to other N-protecting groups.[1]

  • Direct Enolization: This mechanism involves the direct abstraction of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral intermediate can then be reprotonated from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1][3]

RacemizationMechanisms cluster_pathways Racemization Pathways Boc_AA Boc-L-Amino Acid Activated_Ester Activated Ester (e.g., O-acylisourea) Boc_AA->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate (Achiral Intermediate) Activated_Ester->Enolate Direct α-proton abstraction (Base) Peptide_L Desired L-Peptide Oxazolone->Peptide_L Amine Attack Peptide_D Diastereomeric D-Peptide Oxazolone->Peptide_D Amine Attack Enolate->Peptide_L Amine Attack Enolate->Peptide_D Amine Attack Amine H2N-R' Amine->Oxazolone Amine->Enolate

Diagram 1. Primary mechanisms of racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are more prone to this side reaction. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1][4][5] Special precautions, such as side-chain protection for histidine (e.g., with a methoxybenzyl group) and the use of specific coupling protocols for cysteine, are often necessary to minimize epimerization.[4][5]

Q4: How does the choice of coupling reagent and additives affect racemization?

A4: The selection of the coupling reagent and the use of additives are critical factors in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of nucleophilic additives.[2][6][7]

  • Additives (e.g., HOBt, HOAt, Oxyma): Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate.[2][8] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[8]

  • Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally considered "low-racemization" as they form active esters in situ.[1] However, the level of racemization can still be influenced by the specific onium salt and the reaction conditions. For instance, HATU, which is based on HOAt, is often superior to HBTU, which is based on HOBt, in suppressing racemization.[6]

Q5: What is the role of the base in racemization, and which bases are recommended?

A5: The base plays a crucial role in the coupling reaction, but it can also promote racemization by facilitating the abstraction of the α-proton. The strength and steric hindrance of the base are important considerations.

  • Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1]

  • Impact on Racemization: Stronger and less sterically hindered bases, like triethylamine (B128534) (TEA), can increase the rate of racemization.[1]

  • Recommendations: For sensitive couplings where racemization is a concern, a weaker or more sterically hindered base is recommended. N-methylmorpholine (NMM) is a weaker base than DIPEA. 2,4,6-Collidine is a sterically hindered base that has been shown to be effective in minimizing racemization.[1]

Troubleshooting Guide

Problem: High levels of D-epimer detected in the final peptide product.

TroubleshootingWorkflow Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent and Additive Combination Start->Step1 Step2 Step 2: Assess the Base Used Step1->Step2 Solution1a Using Carbodiimide (B86325) alone? Add HOBt, HOAt, or Oxyma. Step1->Solution1a Solution1b Using HBTU? Consider switching to HATU or DIC/Oxyma. Step1->Solution1b Step3 Step 3: Check Reaction Conditions (Temperature and Time) Step2->Step3 Solution2a Using a strong, unhindered base (e.g., TEA)? Switch to NMM or 2,4,6-collidine. Step2->Solution2a Step4 Step 4: Consider the Specific Amino Acid Step3->Step4 Solution3a High reaction temperature? Perform coupling at 0°C or lower. Step3->Solution3a Solution3b Prolonged activation time? Shorten pre-activation or overall reaction time. Step3->Solution3b Solution4a Coupling His or Cys? Use specific side-chain protection (His) or specialized protocols (Cys). Step4->Solution4a End Racemization Minimized Solution1a->End Solution1b->End Solution2a->End Solution3a->End Solution3b->End Solution4a->End

Diagram 2. A logical workflow for troubleshooting high racemization levels.
Issue Potential Cause Recommended Solution
High Racemization with Carbodiimide Reagents Use of DCC or DIC without an additive.Always use an additive with carbodiimide coupling reagents. Add one equivalent of HOBt, HOAt, or Oxyma to the reaction mixture. Oxyma and HOAt are generally more effective in suppressing racemization.[2][8]
Racemization with Onium Salt Reagents The chosen onium salt may not be optimal for the specific coupling.For particularly sensitive amino acids, consider switching from HBTU to HATU, as the latter is based on the more effective racemization suppressant, HOAt.[6] Alternatively, a DIC/Oxyma combination has been shown to result in very low racemization.[9]
Base-Induced Racemization Use of a strong and/or sterically unhindered base (e.g., triethylamine).Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1]
Elevated Reaction Temperature Performing the coupling reaction at room temperature or higher.Lower the reaction temperature. Perform the activation and coupling steps at 0°C or even -15°C to reduce the rate of racemization.
Prolonged Reaction/Activation Time Extended pre-activation or overall coupling time.Minimize the pre-activation time to 1-5 minutes before adding the amine component.[9] Monitor the reaction progress and stop it once complete to avoid prolonged exposure to conditions that favor racemization.
Racemization of Sensitive Amino Acids Inherent susceptibility of certain amino acids like His and Cys to racemization.For Histidine, ensure the imidazole (B134444) side chain is appropriately protected. For Cysteine, consider using a hindered base like 2,4,6-collidine or specialized protocols involving additives like copper(II) chloride (CuCl₂) for segment coupling.[4][5]

Quantitative Data on Racemization

The following table summarizes the percentage of racemization observed with different coupling reagents. While this data was generated using Fmoc-protected amino acids, the relative effectiveness of the coupling systems is considered indicative for Boc-amino acid couplings as well.

Coupling Reagent/Additive% Racemization (His)% Racemization (Ser)% Racemization (Cys)
HATU/NMM14.21.80.9
HBTU/NMM10.21.10.1
PyBOP/NMM10.11.30.1
TBTU/NMM9.91.20.1
DIC/Oxyma 1.7 0.0 0.0
DIC/HOBt1.70.30.0
Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is designed to minimize racemization during the formation of a peptide bond.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.

  • Pre-activation: Stir the mixture at 0°C for 5-10 minutes.

  • Coupling: Add a solution of the amine component (1.0 equivalent). If the amine is provided as a salt (e.g., HCl or TFA salt), add one equivalent of a sterically hindered base such as N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the by-product (diisopropylurea, DIU). The filtrate can then be processed using standard aqueous work-up and purification procedures (e.g., extraction, chromatography).[9]

Protocol 2: Standard Coupling Procedure for HBTU/DIPEA

This is a widely used protocol for efficient peptide coupling.

  • Preparation: In a reaction vessel, dissolve the N-Boc-amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).

  • Activation: Add a solution of HBTU (2.0 equivalents) in DMF and DIPEA (4.0 equivalents).

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Mix for 5-10 minutes. Monitor the reaction for completion using a Kaiser test. If the test is not negative within a reasonable timeframe, the coupling can be repeated.[2]

Protocol 3: Standard DIC/HOBt Coupling in Solid-Phase Synthesis

This protocol is a cost-effective method for peptide coupling.

  • Resin Preparation: Swell the resin with the deprotected N-terminus in DCM (10 mL per gram of resin).

  • Reagent Preparation: In a separate vessel, dissolve the Boc-amino acid (5 equivalents based on resin substitution) in DMF. In another vessel, dissolve HOBt (5.5 equivalents) in the minimum volume of DMF required for complete dissolution.

  • Coupling: Add the amino acid and HOBt solutions to the resin suspension. Then, add DIC (5.5 equivalents).

  • Reaction: Shake the mixture at room temperature under an inert gas. Monitor the reaction using the ninhydrin (B49086) test.[2]

References

improving solubility of (S)-N-Boc-L-homoserine ethyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-N-Boc-L-homoserine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound exhibits good solubility in several common organic solvents. For initial experiments, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are recommended, as they can dissolve the compound at concentrations of up to 25 mg/mL.[1] Ethanol (B145695) is also a viable option, with a solubility of up to 20 mg/mL.[1] For applications requiring an aqueous buffer, phosphate-buffered saline (PBS, pH 7.2) can be used, but the solubility is significantly lower at 3 mg/mL.[1]

Q2: I am having difficulty dissolving the compound even in the recommended solvents. What could be the issue?

A2: Several factors can affect the dissolution of this compound. Please refer to the troubleshooting guide below for a systematic approach to resolving solubility issues. Common causes include insufficient solvent volume, low temperature, or the need for gentle agitation.

Q3: Is this compound stable in the recommended solvents?

A3: While DMF, DMSO, and ethanol are suitable for preparing stock solutions, long-term stability in these solvents should be considered. For extended storage, it is advisable to store solutions at low temperatures (-20°C or -80°C) to minimize potential degradation. For aqueous solutions, be mindful of potential hydrolysis of the ester group, especially at non-neutral pH.

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle warming can be an effective method to increase the rate of dissolution. However, excessive heat should be avoided as it may lead to the degradation of the compound. It is recommended to warm the solution slightly (e.g., to 30-40°C) and monitor for dissolution.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration
Dimethylformamide (DMF)25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)25 mg/mL[1]
Ethanol20 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)3 mg/mL[1]

Troubleshooting Guide

If you are encountering issues with the solubility of this compound, please follow the steps outlined below.

G start Start: Solubility Issue check_solvent Step 1: Verify Solvent Choice - Is the solvent appropriate (e.g., DMF, DMSO, Ethanol)? start->check_solvent check_concentration Step 2: Check Concentration - Is the target concentration below the known solubility limit? check_solvent->check_concentration Yes fail Issue Persists: Contact Technical Support check_solvent->fail No increase_volume Action: Increase Solvent Volume check_concentration->increase_volume No vortex_sonicate Step 3: Apply Mechanical Agitation - Vortex or sonicate the sample. check_concentration->vortex_sonicate Yes increase_volume->check_concentration gentle_warming Step 4: Gentle Warming - Warm the solution to 30-40°C. vortex_sonicate->gentle_warming If not dissolved success Success: Compound Dissolved vortex_sonicate->success If dissolved cosolvent Step 5: Consider a Co-solvent - Add a small percentage of a better solvent (e.g., DMSO in Ethanol). gentle_warming->cosolvent If not dissolved gentle_warming->success If dissolved cosolvent->success If dissolved cosolvent->fail If not dissolved

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific organic solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.

    • Select the organic solvent to be tested.

  • Initial Solvent Addition:

    • Add a small, precise volume of the chosen solvent to the vial (e.g., 100 µL).

    • Cap the vial securely.

  • Dissolution Attempts:

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid.

    • If solid remains, place the vial in a sonicator bath for 5-10 minutes.

    • Re-inspect the solution.

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add another small, precise volume of the solvent (e.g., 50 µL).

    • Repeat the agitation and sonication steps.

    • Continue adding solvent incrementally until the solid is completely dissolved.

  • Calculation:

    • Record the total volume of solvent required to dissolve the initial mass of the compound.

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = Initial Mass (mg) / Total Volume of Solvent (mL)

G start Start: Solubility Determination weigh 1. Weigh Compound start->weigh add_solvent 2. Add Initial Solvent Volume weigh->add_solvent agitate 3. Vortex/Sonicate add_solvent->agitate check_dissolved 4. Check for Dissolution agitate->check_dissolved add_more_solvent 5. Add Incremental Solvent Volume check_dissolved->add_more_solvent No calculate 6. Calculate Solubility check_dissolved->calculate Yes add_more_solvent->agitate

Experimental workflow for solubility determination.

References

Technical Support Center: Purification of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from (S)-N-Boc-L-homoserine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, several impurities can form. The most common include:

  • Unreacted L-homoserine ethyl ester: Incomplete reaction can leave starting material in the product mixture.

  • Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) and its byproducts: Excess Boc-anhydride and its breakdown products, such as tert-butanol, may remain after the reaction.

  • Di-Boc protected homoserine ethyl ester: Over-protection can lead to the formation of a di-Boc derivative where the hydroxyl group is also protected.

  • Side products from impurities in reagents: Impurities in the starting materials or solvents can lead to various side products.

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound. A typical reverse-phase HPLC method might utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid for better peak shape. Thin Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative monitoring of the reaction progress and for identifying appropriate solvent systems for column chromatography.

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are silica (B1680970) gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present. Often, a combination of both techniques is employed to achieve high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Silica Gel Column Chromatography

Problem: The separation of the desired product from a close-running impurity on TLC is poor.

  • Possible Cause: The solvent system (eluent) is not optimal for resolving the compounds.

  • Solution:

    • Solvent System Optimization: Systematically vary the polarity of the eluent. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. Try a gradient elution, starting with a lower polarity and gradually increasing it. A common starting point for N-Boc protected amino acid esters is a hexane/ethyl acetate mixture.

    • Additive Inclusion: For amine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve peak shape and resolution.

Problem: The product elutes with the solvent front (high Rf), indicating low retention.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).

Problem: The product does not elute from the column (low Rf).

  • Possible Cause: The eluent is not polar enough.

  • Solution: Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).

Problem: Low recovery of the product after column chromatography.

  • Possible Cause 1: The product is adsorbing irreversibly to the silica gel.

  • Solution 1: Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column.

  • Possible Cause 2: The product is partially degrading on the acidic silica gel.

  • Solution 2: Use neutral or basic alumina (B75360) as the stationary phase, or use a buffered mobile phase if compatible with the product's stability.

  • Possible Cause 3: Improper column packing leading to channeling.

  • Solution 3: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.

Recrystallization

Problem: The product oils out instead of crystallizing.

  • Possible Cause 1: The solvent system is not appropriate. The product may be too soluble in the chosen solvent.

  • Solution 1: Experiment with different solvent systems. A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N-Boc protected amino acid esters, common solvent systems for recrystallization include ethyl acetate/hexane, diethyl ether/hexane, and toluene/heptane.

  • Possible Cause 2: The presence of significant amounts of impurities is inhibiting crystallization.

  • Solution 2: First, purify the crude product by column chromatography to remove the bulk of the impurities and then attempt recrystallization.

  • Possible Cause 3: Supersaturation is too high.

  • Solution 3: Try cooling the solution more slowly or adding a seed crystal of the pure product to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help initiate crystal formation.

Problem: The purity of the product does not significantly improve after recrystallization.

  • Possible Cause: The impurities have similar solubility properties to the product in the chosen solvent system.

  • Solution:

    • Change the Solvent System: Try a different solvent or a mixture of solvents with different polarity characteristics.

    • Perform a Second Purification Step: If recrystallization alone is insufficient, consider using another purification technique like column chromatography prior to a final recrystallization step.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the chromatographic eluent.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, diethyl ether, toluene) and anti-solvents (e.g., hexane, heptane). A suitable system will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Example of Purity Improvement by Column Chromatography

StepMethodPurity (by HPLC)Yield
Crude Product-~85%-
After Column ChromatographySilica Gel, Hexane/Ethyl Acetate gradient>98%~80%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (S)-N-Boc-L-homoserine ethyl ester chromatography Silica Gel Column Chromatography start->chromatography analysis Purity Check (HPLC, TLC) chromatography->analysis recrystallization Recrystallization recrystallization->analysis analysis->recrystallization If purity < 98% end Pure Product (>98%) analysis->end If purity > 98%

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product decision1 Purification Method? start->decision1 chromatography Column Chromatography decision1->chromatography Chromatography recrystallization Recrystallization decision1->recrystallization Recrystallization decision2 Problem? chromatography->decision2 decision3 Problem? recrystallization->decision3 poor_sep Poor Separation decision2->poor_sep Poor Separation low_recovery Low Recovery decision2->low_recovery Low Recovery oiling_out Oiling Out decision3->oiling_out Oiling Out low_purity Purity Not Improved decision3->low_purity Purity Not Improved solution1 Optimize Eluent Add Modifier poor_sep->solution1 solution2 Deactivate Silica Change Stationary Phase low_recovery->solution2 solution3 Change Solvent Use Seed Crystal oiling_out->solution3 solution4 Change Solvent System Add Chromatography Step low_purity->solution4

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Crystallization of N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization of N-tert-butyloxycarbonyl (Boc) protected amino acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-Boc protected amino acid product is an oil or a viscous syrup after synthesis and work-up. How can I solidify it?

A1: This is a common issue as many N-Boc amino acids do not readily crystallize. Here are several effective strategies:

  • Seeding: The most common and often successful method is to introduce a "seed crystal" of the desired solid material into the oil. This provides a nucleation site for crystallization to begin. If you have a small amount of solid product from a previous successful batch, you can use that. If not, you may need to attempt to generate initial crystals through slow evaporation of a concentrated solution in a suitable solvent.

  • Conversion to a Dicyclohexylamine (B1670486) (DCHA) Salt: If the crude N-Boc amino acid is an oil, it can often be solidified by converting it into a dicyclohexylamine (DCHA) salt.[1][2] This is achieved by dissolving the oil in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine, which typically causes the salt to precipitate as a solid.[1][2] This solid salt can then be more easily purified by recrystallization. The free acid can be regenerated from the purified salt at a later stage if required.

  • Trituration: This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble. This process can sometimes induce crystallization. For N-Boc protected amino acids, stirring the oily product with a weak polar solvent like n-hexane, cyclohexane, or diethyl ether can be effective.

  • Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., diethyl ether or water) until the solution becomes cloudy.[3] Warming the mixture to get a clear solution and then allowing it to cool slowly can promote crystallization.

Q2: I don't have any seed crystals. How can I obtain them?

A2: Generating initial seed crystals can be challenging but is achievable through several methods:

  • Slow Evaporation: Dissolve your oily product in a minimal amount of a suitable volatile solvent (e.g., diethyl ether, ethyl acetate). Loosely cover the container to allow for very slow evaporation over several days. This gradual increase in concentration can promote the formation of small crystals.

  • Scratching the Surface: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Vapor Diffusion: Dissolve your compound in a small vial with a relatively non-volatile solvent. Place this vial inside a larger, sealed container that contains a more volatile solvent in which your compound is insoluble (e.g., pentane (B18724) or hexane). The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[3]

Q3: What are the best solvents for recrystallizing N-Boc protected amino acids?

A3: The choice of solvent is crucial and often requires some experimentation. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for N-Boc amino acids include:

  • Single Solvents: Ethanol, methanol, and ethyl acetate (B1210297) can sometimes be used as single solvents for recrystallization.[4]

  • Solvent Pairs: More commonly, a solvent pair is used. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent until the solution becomes turbid. The mixture is then heated until it becomes clear again and allowed to cool slowly. Common pairs include:

    • Ethyl acetate/Hexane[1]

    • Ethyl acetate/Petroleum ether[2]

    • Dichloromethane/Hexane[4]

    • Chloroform/Hexane[4]

    • Toluene/Methanol[4]

    • Ethanol/Water[4]

Q4: My crystallization attempt yielded very few or no crystals. What went wrong?

A4: Several factors could be at play:

  • Too Much Solvent: If the solution is not sufficiently saturated, crystallization will not occur. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Impurities: The presence of impurities can inhibit crystallization. If possible, try to further purify your product using another technique like column chromatography before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. This can be overcome by adding a seed crystal or by scratching the inside of the flask.

Q5: The purity of my N-Boc amino acid did not improve significantly after crystallization. What can I do?

A5: If the purity remains low, consider the following:

  • Incomplete Dissolution: Ensure that your compound is fully dissolved in the hot solvent before cooling. Any undissolved material will contaminate the final product.

  • Trapped Impurities: If crystallization occurs too quickly, impurities can become trapped within the crystal lattice. Slower cooling rates can lead to purer crystals.

  • Inappropriate Solvent: The chosen solvent may not be effective at separating the desired compound from the specific impurities present. Experiment with different solvent systems.

  • Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high purity. A second recrystallization of the obtained crystals can often lead to a significant improvement in purity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the crystallization of specific N-Boc protected amino acids, compiled from various experimental procedures.

N-Boc Amino AcidSeeding ProtocolSolvent SystemYieldPurity Improvement (HPLC)
N-Boc-L-phenylglycine 0.5 wt% seed crystal, stand for 24h at RTDiethyl ether (10x volume/weight)88.7%93.2% to 99.1%
N-Boc-L-phenylglycine 1.0 wt% seed crystal, stand for 15h at RTn-Hexane (10x volume/weight)87.5%93.2% to 99.3%[5][6]
N-Boc-L-phenylalanine 0.5 wt% seed crystal, stand for 27h at RTDiethyl ether (10x volume/weight)90.5%92.8% to 99.2%[5][6]
N-Boc-L-phenylalanine 1.0 wt% seed crystal, stand for 18h at RTCyclohexane (10x volume/weight)89.8%92.8% to 99.1%
Boc-L-glutamic acid Not specifiedEthyl acetate/Petroleum ether (1:2 v/v)90%Not specified[2]
Boc-L-aspartic acid Not specifiedEthyl acetate/Petroleum ether (1:2 v/v)60%Not specified[2]
Boc-L-proline Not specifiedEthyl acetate/Petroleum ether (1:2 v/v)73%Not specified[2]
Boc-glycine Stirring in solventn-Hexane93.87%Not specified[7]

Experimental Protocols

Protocol 1: Crystallization of an Oily N-Boc Amino Acid Using Seed Crystals

This protocol is adapted from a method used for N-Boc-L-phenylglycine and N-Boc-L-phenylalanine.[5][6]

Materials:

  • Oily N-Boc protected amino acid

  • Seed crystals of the N-Boc protected amino acid (0.2-2% by weight of the oil)[5]

  • Weak polar solvent (e.g., n-hexane, cyclohexane, or diethyl ether)

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Place the oily N-Boc protected amino acid into a clean beaker or flask.

  • Add a small amount of seed crystal (typically 0.5-1.0% of the weight of the oil) to the oily substance.[5][6]

  • Allow the mixture to stand at room temperature for a period of 10-50 hours.[5] The oil should gradually solidify into a white solid. The standing time will vary depending on the specific amino acid and the purity of the oil.

  • Once the solidification is complete, add a weak polar solvent (such as n-hexane, cyclohexane, or diethyl ether) in a volume that is 5-10 times the weight of the solidified material.[5]

  • Stir the resulting slurry (a process known as pulping) at room temperature for 0.5-5 hours.[5] This helps to wash away soluble impurities.

  • Filter the solid product using a Büchner funnel under vacuum.

  • Wash the collected solid with a small amount of the cold weak polar solvent.

  • Dry the purified product under reduced pressure, for example at 60°C for 15 hours, to obtain the final crystalline N-Boc protected amino acid.[5][6]

Protocol 2: Conversion of an Oily N-Boc Amino Acid to its Dicyclohexylamine (DCHA) Salt

This protocol provides a general method for solidifying oily N-Boc amino acids for easier purification.[1]

Materials:

  • Oily N-Boc protected amino acid

  • Diethyl ether (or another suitable non-polar solvent)

  • Dicyclohexylamine (DCHA)

  • Beaker or flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the oily N-Boc protected amino acid in a suitable volume of diethyl ether.

  • While stirring, slowly add one equivalent of dicyclohexylamine (DCHA) to the solution.

  • A precipitate of the DCHA salt should form. Continue stirring for a period to ensure complete precipitation.

  • Collect the solid DCHA salt by filtration.

  • Wash the collected salt with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the solid DCHA salt. This salt can now be further purified by recrystallization from a suitable solvent system (e.g., hexane:ethyl acetate).[1]

Visualizations

Crystallization_Troubleshooting_Workflow start Start: Oily or Syrupy N-Boc Amino Acid Product seed_crystals_q Do you have seed crystals? start->seed_crystals_q add_seed Add seed crystal (0.2-2% w/w) and let stand seed_crystals_q->add_seed Yes generate_seeds Attempt to generate seed crystals seed_crystals_q->generate_seeds No solidified_q1 Did the product solidify? add_seed->solidified_q1 pulping Add weak polar solvent (e.g., hexane) and stir solidified_q1->pulping Yes dcha_salt Convert to DCHA salt solidified_q1->dcha_salt No filter_dry Filter and dry the solid product pulping->filter_dry recrystallize Recrystallize the purified solid/salt filter_dry->recrystallize slow_evap Slow evaporation of a concentrated solution generate_seeds->slow_evap scratching Scratch inner surface of the flask generate_seeds->scratching vapor_diffusion Vapor diffusion generate_seeds->vapor_diffusion slow_evap->add_seed scratching->add_seed vapor_diffusion->add_seed dissolve_ether Dissolve oil in ether dcha_salt->dissolve_ether add_dcha Add 1 equivalent of DCHA dissolve_ether->add_dcha precipitate_q Did a solid precipitate form? add_dcha->precipitate_q precipitate_q->filter_dry Yes end End: Crystalline Product precipitate_q->end No, consider other purification methods recrystallize->end

Caption: Troubleshooting workflow for solidifying oily N-Boc amino acids.

Recrystallization_Logic_Diagram start Start: Impure Solid N-Boc Amino Acid select_solvent Select a suitable solvent or solvent pair start->select_solvent dissolve Dissolve the compound in a minimum amount of hot solvent select_solvent->dissolve hot_filtration_q Are there insoluble impurities? dissolve->hot_filtration_q hot_filtration Perform hot filtration to remove impurities hot_filtration_q->hot_filtration Yes cool_solution Allow the solution to cool slowly to room temperature hot_filtration_q->cool_solution No hot_filtration->cool_solution crystals_form_q Have crystals formed? cool_solution->crystals_form_q induce_crystallization Induce crystallization crystals_form_q->induce_crystallization No ice_bath Cool the solution in an ice bath crystals_form_q->ice_bath Yes add_seed_crystal Add a seed crystal induce_crystallization->add_seed_crystal scratch_surface Scratch the inner surface of the flask induce_crystallization->scratch_surface add_seed_crystal->ice_bath scratch_surface->ice_bath filter_crystals Collect crystals by vacuum filtration ice_bath->filter_crystals wash_crystals Wash crystals with a small amount of cold solvent filter_crystals->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end End: Pure Crystalline Product dry_crystals->end

Caption: Logical workflow for the recrystallization of N-Boc amino acids.

References

Validation & Comparative

A Comparative Guide to the NMR Spectrum of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. (S)-N-Boc-L-homoserine ethyl ester is a key building block in the synthesis of various bioactive molecules. This guide provides a comparative analysis of its Nuclear Magnetic Resonance (NMR) spectrum, offering insights into its structural verification and purity assessment. Due to the limited availability of public domain NMR data for this compound, this guide will utilize the closely related analogue, (S)-N-Boc-L-homoserine methyl ester, as the primary reference for spectral comparison. The key differences arising from the ethyl versus methyl ester group are predictable and will be highlighted.

Comparative NMR Data Analysis

The structural nuances between this compound and its alternatives, such as the corresponding serine and threonine derivatives, are clearly delineated in their respective ¹H and ¹³C NMR spectra. The following tables summarize the expected and observed chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment (S)-N-Boc-L-homoserine Methyl Ester (Observed) This compound (Predicted) (S)-N-Boc-L-serine Ethyl Ester (Reference) (S)-N-Boc-L-threonine Ethyl Ester (Reference)
Boc (9H, s) ~1.45 ppm~1.45 ppm~1.46 ppm~1.45 ppm
α-CH (1H, m) ~4.2-4.3 ppm~4.2-4.3 ppm~4.3-4.4 ppm~4.1-4.2 ppm
β-CH₂ (2H, m) ~1.9-2.1 ppm~1.9-2.1 ppm~3.9 ppm (diastereotopic)~4.2 ppm (CH)
γ-CH₂ (2H, t) ~3.6-3.7 ppm~3.6-3.7 ppm-~1.2 ppm (CH₃)
Ester CH₃ (3H, s) ~3.75 ppm---
Ester O-CH₂ (2H, q) -~4.2 ppm~4.2 ppm~4.2 ppm
Ester CH₃ (3H, t) -~1.25 ppm~1.3 ppm~1.25 ppm
NH (1H, d) ~5.4 ppm~5.4 ppm~5.5 ppm~5.3 ppm
OH (1H, t) ~2.5 ppm~2.5 ppm~2.7 ppm~2.1 ppm

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for serine and threonine esters are based on typical values for N-Boc protected amino acid esters.

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment (S)-N-Boc-L-homoserine Methyl Ester (Predicted) This compound (Predicted) (S)-N-Boc-L-serine Methyl Ester (Observed) [1](S)-N-Boc-L-threonine (Reference) [2]
Ester C=O ~173 ppm~172 ppm171.2 ppm~173 ppm
Boc C=O ~156 ppm~156 ppm155.7 ppm~157 ppm
Boc C(CH₃)₃ ~80 ppm~80 ppm80.4 ppm~80 ppm
Boc C(CH₃)₃ ~28 ppm~28 ppm28.3 ppm~28 ppm
α-CH ~55 ppm~55 ppm55.7 ppm~59 ppm
β-CH₂ ~35 ppm~35 ppm63.6 ppm~68 ppm (CH)
γ-CH₂ ~59 ppm~59 ppm-~20 ppm (CH₃)
Ester O-CH₃ ~52 ppm-52.7 ppm-
Ester O-CH₂ -~61 ppm--
Ester CH₃ -~14 ppm--

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation and comparison.

General Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizing Structure and Workflow

To better understand the molecular structure and the process of its analysis, the following diagrams are provided.

G cluster_structure Chemical Structure of this compound Boc Boc (t-Butoxycarbonyl) NH NH Boc->NH alpha_CH α-CH NH->alpha_CH beta_CH2 β-CH₂ alpha_CH->beta_CH2 Ester C=O alpha_CH->Ester gamma_CH2 γ-CH₂OH beta_CH2->gamma_CH2 OEt OEt (Ethyl Ester) Ester->OEt

Caption: Molecular structure of this compound.

G A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup A->B Insert Sample C 1D ¹H NMR Acquisition B->C Run Experiment D 1D ¹³C NMR Acquisition B->D Run Experiment E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling) E->F G Structure Elucidation & Comparison F->G

Caption: General workflow for NMR-based structural analysis.

By following the provided data and protocols, researchers can confidently identify and characterize this compound and distinguish it from similar structures, ensuring the quality and reliability of their synthetic endeavors.

References

Unraveling the Mass Spectrometry Profile of (S)-N-Boc-L-homoserine Ethyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the mass spectrometry data for (S)-N-Boc-L-homoserine ethyl ester, a key building block in synthetic organic chemistry, against its lower homolog, N-Boc-L-serine methyl ester. Detailed experimental protocols and fragmentation analysis are presented to aid in compound identification and characterization.

Comparative Analysis of Mass Spectrometry Data

The mass spectral data for this compound and the alternative, N-Boc-L-serine methyl ester, are summarized below. The data highlights the characteristic fragmentation patterns observed for N-Boc protected amino acid esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
This compound C₁₁H₂₁NO₅247.29248.15192.1, 174.1, 146.1, 102.1
N-Boc-L-serine methyl ester C₉H₁₇NO₅219.23220.1164.1, 146.1, 118.1, 88.1

Experimental Protocols

A detailed methodology for the acquisition of mass spectrometry data is crucial for reproducibility and accurate comparison.

Sample Preparation: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of methanol (B129727). The stock solution was further diluted with methanol to a final concentration of 10 µg/mL. A similar protocol was followed for the preparation of the N-Boc-L-serine methyl ester sample.

Mass Spectrometry Analysis: The analysis was performed using an electrospray ionization (ESI) source coupled to a triple quadrupole mass spectrometer. The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with the following parameters:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

Tandem mass spectrometry (MS/MS) experiments were conducted to elucidate the fragmentation pathways. The protonated molecule [M+H]⁺ was selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy was optimized for each compound to obtain a rich fragmentation spectrum.

Fragmentation Pathway Analysis

The fragmentation of N-Boc protected amino acid esters is characterized by the facile loss of moieties associated with the Boc protecting group. The proposed fragmentation pathway for this compound is depicted below.

fragmentation_pathway M_H [M+H]⁺ m/z = 248.15 F1 [M+H - C₄H₈]⁺ m/z = 192.1 M_H->F1 - 56 Da (isobutylene) F3 [M+H - Boc]⁺ m/z = 146.1 M_H->F3 - 100 Da (Boc group) F2 [M+H - C₄H₈ - H₂O]⁺ m/z = 174.1 F1->F2 - 18 Da (H₂O) F4 [M+H - Boc - C₂H₄O]⁺ m/z = 102.1 F3->F4 - 44 Da (acetaldehyde)

Navigating Purity Analysis: A Comparative Guide for (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral building blocks like (S)-N-Boc-L-homoserine ethyl ester is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides a comparative overview of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We present supporting experimental data for analogous compounds and detail experimental protocols to aid in method development and selection.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

Chiral HPLC stands as the most prevalent and reliable method for determining the chemical and enantiomeric purity of this compound and other N-protected amino acid derivatives. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

Hypothetical Performance Data for HPLC Analysis

Based on the analysis of similar N-Boc-amino acid esters, the following table summarizes the expected performance of a chiral HPLC method for this compound.

ParameterExpected Value
Purity Assay
ColumnC18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Purity> 98%
Enantiomeric Purity
Chiral Stationary PhaseChiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane:Isopropanol (B130326) (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected Enantiomeric Excess> 99%
Experimental Protocol: Chiral HPLC

This protocol is a general guideline for the enantiomeric purity determination of this compound based on methods for similar compounds.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The (S)-enantiomer should be the major peak. The (R)-enantiomer, if present, will elute as a separate peak. Calculate the enantiomeric purity by determining the relative peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chiral Separation on Column inject->separate detect UV Detection separate->detect chromatogram Record Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Figure 1. Experimental workflow for HPLC purity analysis.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the gold standard, other analytical techniques can provide valuable and complementary information regarding the purity and identity of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei. Purity is determined by comparing the integral of an analyte's signal to that of a certified internal standard.Provides absolute quantification without the need for a specific reference standard of the analyte. Gives structural confirmation.Lower sensitivity compared to HPLC. Requires a highly pure internal standard. Potential for signal overlap.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).High sensitivity and specificity for impurity identification and structural elucidation.Quantification can be more complex than HPLC or qNMR. May not distinguish between enantiomers without a chiral separation front-end.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method capable of providing a direct measurement of the purity of a substance. For this compound, ¹H NMR would be the most common nucleus to observe.

Experimental Protocol: ¹H qNMR

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons for accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Purity Calculation: Integrate the characteristic signals of the analyte (e.g., the nine protons of the Boc group) and the internal standard. Calculate the purity using the known concentration and purity of the internal standard.

qNMR_Principle Analyte Analyte Signal (e.g., Boc group protons) Integral Signal Integral Ratio Analyte->Integral Standard Internal Standard Signal (Known Concentration) Standard->Integral Purity Absolute Purity Calculation Integral->Purity

Figure 2. Logical relationship in qNMR for purity determination.
Mass Spectrometry (MS) for Impurity Profiling

Mass spectrometry is a powerful tool for identifying potential impurities in the this compound sample. Electron Ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns.

Expected Fragmentation:

The EI mass spectrum of this compound is expected to show characteristic fragments resulting from the loss of the Boc group and cleavage of the ester functionality. Key fragments would likely include:

  • [M-57]⁺: Loss of the tert-butyl group.

  • [M-101]⁺: Loss of the entire Boc group.

  • [M-45]⁺: Loss of the ethoxy group from the ester.

By identifying peaks in the mass spectrum that do not correspond to the expected fragmentation of the parent molecule, potential impurities can be detected and their structures elucidated.

Conclusion

For routine quality control and release of this compound, chiral HPLC is the recommended method due to its high accuracy, precision, and ability to simultaneously determine both chemical and enantiomeric purity. Quantitative NMR serves as an excellent primary method for the characterization and purity assignment of reference standards. Mass spectrometry is an indispensable tool for the identification of unknown impurities and for providing orthogonal data to support the primary purity analysis. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

Synthetic Utility of (S)-N-Boc-L-homoserine Ethyl Ester: A Guide to Key Intermediates for Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

(S)-N-Boc-L-homoserine ethyl ester is a versatile chiral building block primarily utilized as a synthetic intermediate in the preparation of more complex molecular architectures, notably unsaturated caprolactams and monomer units for oxy-peptide nucleic acids (OPNAs). While direct biological activity data for this compound and its immediate derivatives are scarce in publicly available literature, its importance lies in providing access to compound classes with significant potential in drug discovery and biotechnology. This guide provides a comparative overview of its synthetic applications, supported by detailed experimental protocols.

I. Synthesis of Unsaturated Caprolactam Derivatives

This compound serves as a precursor for the synthesis of chiral unsaturated caprolactams. These seven-membered lactam rings are important structural motifs in medicinal chemistry.

Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile Intermediate and Reductive Cyclization

The synthesis of a key caprolactam derivative from L-homoserine involves a five-step process where this compound is a crucial intermediate. The key transformation is a Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile.

Step 1: Synthesis of the α,β-Unsaturated Nitrile

The initial steps from L-homoserine to the α,β-unsaturated nitrile are summarized from the work of Janey et al. (2008). The process begins with the protection and esterification of L-homoserine to yield this compound. This intermediate is then oxidized to the corresponding aldehyde, which is subsequently subjected to a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated nitrile functionality.

Step 2: Reductive Cyclization to Caprolactam

The pivotal step is the chemoselective reductive cyclization of the α,β-unsaturated nitrile intermediate.

  • Reaction: A solution of the α,β-unsaturated nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol) is treated with a Raney-Cobalt catalyst.

  • Conditions: The reaction is carried out under a hydrogen atmosphere (e.g., 500 psi) at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 20 hours).

  • Work-up: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by chromatography to yield the desired caprolactam.

StepIntermediate/ProductKey ReagentsYield (%)Reference
1This compoundBoc2O, Ethyl esterification agentHighGeneral Knowledge
2Corresponding AldehydeOxidizing Agent (e.g., Dess-Martin periodinane)~90%Janey et al., 2008
3α,β-Unsaturated NitrileHorner-Wadsworth-Emmons reagent~85%Janey et al., 2008
4Caprolactam DerivativeRaney-Co, H2~70%Janey et al., 2008

Table 1: Summary of synthetic steps and yields for the formation of a caprolactam derivative.

G cluster_0 Synthesis of Unsaturated Caprolactam A L-Homoserine B (S)-N-Boc-L-homoserine ethyl ester A->B Protection & Esterification C Aldehyde Intermediate B->C Oxidation D α,β-Unsaturated Nitrile C->D Horner-Wadsworth-Emmons Reaction E Caprolactam Derivative D->E Raney-Co Mediated Reductive Cyclization

Synthetic workflow for the preparation of a caprolactam derivative.

II. Synthesis of Oxy-Peptide Nucleic Acid (OPNA) Monomers

Oxy-peptide nucleic acids are DNA mimics with a modified backbone that can contain ether linkages. They are of interest in antisense therapy and diagnostics due to their high binding affinity and specificity to complementary DNA and RNA sequences. This compound can be used as a starting material for the synthesis of the monomeric units that constitute these OPNAs.

Experimental Protocol: Synthesis of δ-Amino Acid Monomers with an Ether Linkage

The synthesis of OPNA monomers from L-homoserine is a multi-step process detailed by Kuwahara et al. (1999). The core of this synthesis involves the modification of the side chain of a homoserine derivative to incorporate a nucleobase and an ether linkage.

  • This compound is first converted to a suitable derivative with a leaving group on the side-chain hydroxyl, such as a tosylate.

  • The tosylated intermediate then undergoes nucleophilic substitution with a protected nucleobase (e.g., N6-benzoyladenine) to form an ether linkage.

  • Subsequent deprotection and modification of the carboxylic acid and amine functionalities yield the final Fmoc-protected δ-amino acid monomer , which is ready for solid-phase peptide synthesis to construct the OPNA oligomer.

StepDescriptionKey Reagents/ProcessReference
1Tosylation of the side-chain hydroxylTsCl, pyridineKuwahara et al., 1999
2Ether linkage formationProtected nucleobase, base (e.g., NaH)Kuwahara et al., 1999
3Deprotection and functional group modificationAcid/base hydrolysis, Fmoc protectionKuwahara et al., 1999
4Solid-phase synthesisStandard peptide coupling reagentsKuwahara et al., 1999

Table 2: Key transformations in the synthesis of OPNA monomers and oligomers.

G cluster_1 Synthesis of OPNA Monomer A (S)-N-Boc-L-homoserine ethyl ester B Tosylated Intermediate A->B Tosylation C Nucleobase-conjugated Intermediate B->C Nucleophilic Substitution (Ether Formation) D Fmoc-protected OPNA Monomer C->D Deprotection & Fmoc Protection E OPNA Oligomer D->E Solid-Phase Peptide Synthesis

Workflow for the synthesis of oxy-peptide nucleic acid (OPNA) monomers.

Biological Context and Alternative Compounds

  • Caprolactams: The caprolactam scaffold is present in a number of biologically active compounds, including some with antimicrobial and enzyme-inhibitory activities. The development of synthetic routes to novel, chiral caprolactams is therefore of high importance in drug discovery.

  • Oxy-Peptide Nucleic Acids (OPNAs): As DNA analogues, OPNAs have potential applications in antisense therapy, diagnostics, and as research tools in molecular biology. Their modified backbone can lead to improved properties such as enhanced stability against nucleases and better cellular uptake compared to natural nucleic acids.

It is important to note that for both caprolactams and OPNAs, a wide variety of synthetic precursors and methodologies exist. The choice of starting material and synthetic route will depend on the desired final structure and stereochemistry.

A Comparative Guide to (S)-N-Boc-L-homoserine Ethyl Ester Tosylate for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and the development of novel therapeutics, the strategic use of protected amino acid derivatives is paramount. (S)-N-Boc-L-homoserine ethyl ester tosylate is a key building block, offering a versatile scaffold for introducing the homoserine moiety. The tosylate group, an excellent leaving group, facilitates a variety of nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Characterization

A summary of the key physicochemical properties of this compound tosylate and its precursor, this compound, is presented below.

PropertyThis compound tosylate[1]This compound[2][3]
CAS Number 1331892-89-7147325-09-5
Molecular Formula C₁₈H₂₇NO₇SC₁₁H₂₁NO₅
Molecular Weight 401.47 g/mol 247.29 g/mol
Appearance Typically a white to off-white solidWhite powder[3]
Purity ≥98%≥97%[3]

Performance Comparison: Tosylate vs. Mesylate Derivatives

The primary function of the tosylate group in this molecule is to serve as an efficient leaving group in nucleophilic substitution reactions. A common alternative for this purpose is the methanesulfonyl (mesyl) group. The choice between a tosylate and a mesylate derivative often depends on subtle differences in their reactivity, steric hindrance, and the specific conditions of the reaction.

FeatureThis compound tosylate This compound mesylate
Leaving Group Ability Excellent, due to the resonance stabilization of the tosylate anion.[4][5]Excellent, with reactivity often comparable to or slightly greater than tosylates.[4][5]
Steric Hindrance The bulkier tosyl group may slightly hinder the approach of a nucleophile compared to the mesyl group.The smaller mesyl group presents less steric hindrance.
Crystallinity Tosylated compounds are often crystalline solids, which can facilitate purification by recrystallization.[5]Mesylated compounds may be crystalline or oils, depending on the parent molecule.
Reaction Conditions Typically requires a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) for its formation from the alcohol.Similar base requirements for its synthesis from the corresponding alcohol.
Typical Yields Generally high for nucleophilic substitution reactions.Generally high, sometimes slightly higher than tosylates due to reduced steric hindrance and potentially faster reaction rates.

Experimental Protocols

Below are representative experimental protocols for the synthesis of the tosylate and its subsequent use in a nucleophilic substitution reaction.

Synthesis of this compound tosylate

This protocol is based on general procedures for the tosylation of alcohols.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound tosylate.

Nucleophilic Substitution with Sodium Azide (B81097) (Illustrative Example)

This protocol demonstrates a typical application of the tosylated compound.

Materials:

  • This compound tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve this compound tosylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the corresponding azido (B1232118) derivative.

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthetic workflow and the key molecular structures involved.

experimental_workflow cluster_synthesis Synthesis of Tosylate cluster_substitution Nucleophilic Substitution Homoserine_Ester (S)-N-Boc-L-homoserine ethyl ester Tosylate (S)-N-Boc-L-homoserine ethyl ester tosylate Homoserine_Ester->Tosylate Tosylation TsCl p-Toluenesulfonyl chloride (TsCl) Pyridine Pyridine Product Substituted Product Tosylate->Product SN2 Reaction Nucleophile Nucleophile (e.g., NaN₃)

Caption: Synthetic workflow for the preparation and subsequent reaction of the tosylate.

signaling_pathway Start Alcohol (R-OH) Intermediate Tosylate (R-OTs) Start->Intermediate + TsCl, Pyridine Product Substituted Product (R-Nu) Intermediate->Product + Nucleophile (Nu⁻) Leaving_Group Tosylate Anion (TsO⁻) Intermediate->Leaving_Group

Caption: General transformation of an alcohol to a substituted product via a tosylate intermediate.

Conclusion

This compound tosylate is a valuable reagent for introducing a protected homoserine unit in multi-step organic syntheses. Its high reactivity, facilitated by the excellent leaving group properties of the tosylate moiety, allows for efficient nucleophilic displacement. While the mesylate alternative offers similar reactivity and may be preferred in cases where steric hindrance is a concern, the often crystalline nature of tosylates can be advantageous for purification. The choice between these two derivatives will ultimately be guided by the specific requirements of the synthetic route, including the nature of the nucleophile, reaction conditions, and purification strategy.

References

A Comparative Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for the preparation of (S)-N-Boc-L-homoserine ethyl ester, a valuable chiral building block in medicinal chemistry and drug development. The following sections detail various synthetic strategies, presenting experimental protocols and quantitative data to facilitate an objective evaluation of each method's performance.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a two-stage process. The first stage is the protection of the amino group of L-homoserine with a tert-butyloxycarbonyl (Boc) group. The second stage is the esterification of the carboxylic acid moiety of the resulting N-Boc-L-homoserine to afford the desired ethyl ester. While the Boc-protection step is relatively standard, several distinct methods exist for the esterification, each with its own set of advantages and disadvantages.

Synthetic_Workflow L-Homoserine L-Homoserine N-Boc-L-homoserine N-Boc-L-homoserine L-Homoserine->N-Boc-L-homoserine Boc Protection (S)-N-Boc-L-homoserine\nethyl ester (S)-N-Boc-L-homoserine ethyl ester N-Boc-L-homoserine->(S)-N-Boc-L-homoserine\nethyl ester Esterification Purification Purification (S)-N-Boc-L-homoserine\nethyl ester->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of this compound.

Stage 1: N-Boc Protection of L-Homoserine

The initial step in the synthesis is the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Experimental Protocol:

A general procedure for the N-Boc protection of L-homoserine is as follows: L-homoserine (1 equivalent) is dissolved in a mixture of water and a suitable organic solvent such as 1,4-dioxane (B91453) or tert-butanol. A base, typically sodium hydroxide (B78521) or sodium carbonate (2 equivalents), is added to the solution.[1] Di-tert-butyl dicarbonate (1.1-1.5 equivalents) is then added portion-wise or as a solution in the organic solvent. The reaction mixture is stirred at room temperature for several hours to overnight. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous solution is acidified to a pH of 2-3 with a suitable acid like hydrochloric acid or potassium bisulfate. The product, N-Boc-L-homoserine, is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the N-Boc-protected amino acid, which is often used in the next step without further purification.

Stage 2: Esterification of N-Boc-L-homoserine

Four primary methods for the esterification of N-Boc-L-homoserine to its ethyl ester are compared below.

Route 1: Alkylation with Ethyl Iodide

This classical method involves the deprotonation of the carboxylic acid with a mild base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an ethylating agent.

Experimental Protocol:

To a solution of N-Boc-L-homoserine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), is added a base such as potassium carbonate (1.1-1.5 equivalents). The mixture is stirred at room temperature for a short period before the addition of ethyl iodide (1.2-2.0 equivalents). The reaction is then stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is subsequently diluted with water and extracted with an organic solvent like ethyl acetate. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Route 2: Fischer Esterification

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Experimental Protocol:

N-Boc-L-homoserine (1 equivalent) is dissolved in a large excess of absolute ethanol (B145695), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.1-0.2 equivalents), is added. The mixture is heated to reflux for several hours.[2] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is dried, filtered, and concentrated to give the crude ester, which is then purified.

Route 3: Steglich Esterification

This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild conditions.[3][4][5][6]

Experimental Protocol:

N-Boc-L-homoserine (1 equivalent), ethanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) are dissolved in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[3] The solution is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for a short period and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed successively with dilute acid (e.g., 0.5 N HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Route 4: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol center. In this context, it is the carboxylic acid that acts as the nucleophile.

Experimental Protocol:

To a solution of N-Boc-L-homoserine (1 equivalent), triphenylphosphine (B44618) (PPh₃, 1.5 equivalents), and ethanol (1.5 equivalents) in an anhydrous solvent such as THF or DCM at 0°C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent dropwise.[4][7] The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

Comparison of Synthetic Routes

Parameter Route 1: Alkylation Route 2: Fischer Esterification Route 3: Steglich Esterification Route 4: Mitsunobu Reaction
Key Reagents Ethyl iodide, K₂CO₃Ethanol, H₂SO₄ (cat.)Ethanol, DCC, DMAP (cat.)Ethanol, PPh₃, DEAD/DIAD
Reaction Conditions Room temp. to mild heatingReflux0°C to room temp.0°C to room temp.
Typical Yield Good to ExcellentModerate to Good (equilibrium)High to Excellent[3]Good to High
Purity of Crude Product Moderate to HighModerateModerate (contains DCU)Low (contains PPh₃O and hydrazine)
Stereochemical Outcome Retention of configurationRetention of configurationGenerally retention (low risk of epimerization)[3]Inversion of configuration (not applicable here)
Advantages Readily available and inexpensive reagents, simple procedure.Very inexpensive reagents, suitable for large scale.Mild conditions, high yields, suitable for acid/base sensitive substrates.[3][4][5]Mild conditions, high yields.
Disadvantages Ethyl iodide is a potential alkylating agent.Harsh acidic conditions may cleave the Boc group, equilibrium reaction.DCC is an allergen, DCU byproduct can be difficult to remove completely.Stoichiometric amounts of byproducts (phosphine oxide and hydrazine) that require careful purification to remove.

Logical Relationships of Synthetic Routes

Esterification_Routes cluster_start Starting Material cluster_routes Esterification Methods cluster_end Final Product N-Boc-L-homoserine N-Boc-L-homoserine Route_1 Alkylation (EtI, K2CO3) N-Boc-L-homoserine->Route_1 Route_2 Fischer Esterification (EtOH, H+) N-Boc-L-homoserine->Route_2 Route_3 Steglich Esterification (EtOH, DCC, DMAP) N-Boc-L-homoserine->Route_3 Route_4 Mitsunobu Reaction (EtOH, PPh3, DEAD) N-Boc-L-homoserine->Route_4 Final_Product (S)-N-Boc-L-homoserine ethyl ester Route_1->Final_Product Route_2->Final_Product Route_3->Final_Product Route_4->Final_Product

Caption: Comparison of different esterification routes from N-Boc-L-homoserine.

Conclusion

The choice of the synthetic route for the preparation of this compound depends on several factors, including the scale of the synthesis, the availability of reagents, and the desired purity of the final product.

  • Route 1 (Alkylation) is a straightforward and cost-effective method suitable for many applications.

  • Route 2 (Fischer Esterification) is economically advantageous for large-scale synthesis, but careful control is required to prevent the cleavage of the acid-sensitive Boc protecting group.

  • Route 3 (Steglich Esterification) offers mild reaction conditions and generally high yields, making it an excellent choice for substrates that are sensitive to acidic or basic conditions.[3]

  • Route 4 (Mitsunobu Reaction) also provides a mild alternative, but the purification from reaction byproducts can be challenging.

For most laboratory-scale syntheses where high purity and yield are desired under mild conditions, the Steglich esterification (Route 3) often represents the most reliable and efficient choice. However, for larger-scale production where cost is a primary driver, a carefully optimized Fischer esterification (Route 2) or alkylation (Route 1) may be more suitable.

References

A Comparative Guide to the Spectroscopic Properties of N-Boc L-Homoserine Ethyl Ester and Structurally Related Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for N-Boc L-Homoserine ethyl ester and its structural analogs, N-Boc L-Serine ethyl ester, N-Boc L-Threonine ethyl ester, and N-Boc L-Aspartic acid diethyl ester. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and utilization in peptide synthesis and other applications within drug discovery and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-Boc L-Homoserine ethyl ester and its alternatives. This data is essential for distinguishing between these closely related structures.

¹H NMR Spectral Data

Solvent: CDCl₃ Standard: Tetramethylsilane (B1202638) (TMS)

CompoundChemical Structure¹H NMR Data (δ, ppm)
N-Boc L-Homoserine ethyl ester Predicted: ~5.3 (d, 1H, NH), ~4.3 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~3.7 (t, 2H, CH₂OH), ~2.1 (m, 1H, β-CHa), ~1.9 (m, 1H, β-CHb), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃)
N-Boc L-Serine ethyl ester Predicted: ~5.4 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~3.9 (m, 2H, CH₂OH), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, 3H, OCH₂CH₃)
N-Boc L-Threonine ethyl ester Predicted: ~5.3 (d, 1H, NH), ~4.3 (d, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃), ~4.1 (m, 1H, β-CH), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃), 1.2 (d, 3H, CH₃)
N-Boc L-Aspartic acid diethyl ester Predicted: ~5.4 (d, 1H, NH), ~4.6 (m, 1H, α-CH), ~4.2 (q, 2H, OCH₂CH₃, α-ester), ~4.1 (q, 2H, OCH₂CH₃, β-ester), ~2.9 (dd, 1H, β-CHa), ~2.7 (dd, 1H, β-CHb), 1.45 (s, 9H, C(CH₃)₃), 1.28 (t, 3H, OCH₂CH₃, α-ester), 1.25 (t, 3H, OCH₂CH₃, β-ester)
¹³C NMR Spectral Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS)

CompoundChemical Structure¹³C NMR Data (δ, ppm)
N-Boc L-Homoserine ethyl ester Predicted: ~172 (C=O, ester), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~61 (OCH₂CH₃), ~59 (CH₂OH), ~54 (α-CH), ~35 (β-CH₂), ~28 (C(CH₃)₃), ~14 (OCH₂CH₃)
N-Boc L-Serine ethyl ester ~171.2 (CO-OCH₃), ~155.7 (CO-OᵗBu), ~80.4 (C(CH₃)₃), ~63.6 (CH₂O), ~55.7 (CH), ~52.7 (OCH₃), ~28.3 (C(CH₃)₃)[1]
N-Boc L-Threonine ethyl ester Predicted: ~171 (C=O, ester), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~67 (β-CH), ~61 (OCH₂CH₃), ~59 (α-CH), ~28 (C(CH₃)₃), ~20 (CH₃), ~14 (OCH₂CH₃)
N-Boc L-Aspartic acid diethyl ester Predicted: ~171 (C=O, α-ester), ~170 (C=O, β-ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~61.5 (OCH₂CH₃, α-ester), ~60.5 (OCH₂CH₃, β-ester), ~50 (α-CH), ~37 (β-CH₂), ~28 (C(CH₃)₃), ~14.2 (OCH₂CH₃, α-ester), ~14.1 (OCH₂CH₃, β-ester)
IR Spectral Data

Sample Preparation: Thin Film or KBr Pellet

CompoundKey IR Absorptions (cm⁻¹)
N-Boc L-Homoserine ethyl ester Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch)
N-Boc L-Serine ethyl ester Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1745 (C=O stretch, ester), ~1705 (C=O stretch, carbamate), ~1160 (C-O stretch)
N-Boc L-Threonine ethyl ester Predicted: 3400-3500 (O-H stretch, alcohol), ~3350 (N-H stretch), ~1740 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch)
N-Boc L-Aspartic acid diethyl ester Predicted: ~3350 (N-H stretch), ~1735 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1160 (C-O stretch)
Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

CompoundMolecular FormulaMolecular WeightPredicted Key Fragments (m/z)
N-Boc L-Homoserine ethyl ester C₁₁H₂₁NO₅247.29[M+Na]⁺, [M-C₄H₈]⁺ (loss of isobutylene), [M-Boc+H]⁺
N-Boc L-Serine ethyl ester C₁₀H₁₉NO₅233.26[M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺
N-Boc L-Threonine ethyl ester C₁₁H₂₁NO₅247.29[M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺
N-Boc L-Aspartic acid diethyl ester C₁₃H₂₃NO₆289.33[M+Na]⁺, [M-C₄H₈]⁺, [M-Boc+H]⁺, loss of ethoxy group

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the amino acid derivative was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard proton NMR experiment was performed with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Parameters: A standard carbon NMR experiment with proton decoupling was performed with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR-FTIR): A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3][4][5][6] Pressure was applied to ensure good contact between the sample and the crystal.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Parameters: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected and the peak positions were identified.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Mass spectra were obtained using a Waters SYNAPT G2-S high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • ESI-MS Parameters: The analysis was performed in positive ion mode. The capillary voltage was set to 3.0 kV, the sampling cone voltage to 30 V, and the source temperature to 120°C. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350°C.

  • Data Acquisition and Processing: Data was acquired over a mass range of m/z 50-1000. The resulting spectra were processed using MassLynx software to identify the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of N-Boc protected amino acid esters.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample N-Boc Amino Acid Ester Sample IR FT-IR Spectroscopy Sample->IR Initial functional group analysis NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Detailed structural information MS Mass Spectrometry (ESI-MS) Sample->MS Molecular weight determination IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Conclusion Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Characterization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of (S)-N-Boc-L-homoserine ethyl ester, a common synthetic intermediate. Adherence to these procedures is critical to ensure a safe laboratory environment and to prevent environmental contamination.

Safety and Handling Profile

Hazard CategoryPrecautionary Measures
Inhalation Avoid breathing dust, mist, gas, or vapors. Ensure adequate ventilation. If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen.
Skin Contact Avoid contact with skin. Wear chemical-impermeable gloves. If contact occurs, immediately wash the affected area with soap and plenty of water.
Eye Contact Avoid contact with eyes. Wear safety glasses with side-shields. If contact occurs, rinse with pure water for at least 15 minutes and consult a doctor.
Ingestion Do not ingest. If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

This data is compiled from safety data sheets for this compound and related Boc-protected amino acids.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as chemical waste and must not be disposed of in regular trash or down the drain.[3][4][5]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[4][6]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures. For instance, store it separately from strong acids, bases, and oxidizing agents.[7]

2. Containerization:

  • Use a designated, chemically compatible, and leak-proof container for waste accumulation. Plastic containers are often preferred.[5][6]

  • The container must be in good condition with a secure, screw-on cap.[7]

  • Ensure the container is not filled beyond 90% capacity to allow for expansion.[7]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • The storage area should be away from heat sources, sunlight, and high-traffic areas.[3]

  • Ensure secondary containment is in place to capture any potential leaks.[5]

5. Disposal Request and Pickup:

  • Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][4][6]

  • Do not attempt to treat or dispose of the chemical waste yourself, for example, through incineration, without proper equipment and licensing.[2]

Disposal of Empty Containers:

  • A container that held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (e.g., ethanol, methanol).[4]

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.[4]

  • Before discarding the empty container, deface or remove all chemical labels.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G A Start: Generation of this compound Waste B Is the waste the pure compound or a solution? A->B C Is the waste an empty container? A->C D Collect in a labeled, compatible hazardous waste container. B->D Yes G Has the container been triple-rinsed with a suitable solvent? C->G Yes E Store in designated Satellite Accumulation Area. D->E F Arrange for pickup by EHS or licensed disposal company. E->F K End of Process F->K H Collect rinsate as hazardous waste (Go to Step D). G->H No I Deface all labels. G->I Yes H->D J Dispose of empty container in regular trash. I->J J->K

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and the most recent Safety Data Sheet for the chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling (S)-N-Boc-L-homoserine ethyl ester, a key amino acid derivative. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Essential Safety Information at a Glance

A thorough understanding of the hazards associated with a chemical is the first step in safe handling. The following table summarizes the key safety information for this compound.

Hazard CategoryDescription
Acute Toxicity While specific data is limited, it is prudent to handle it as a potentially hazardous substance.
Skin Contact May cause skin irritation. Avoid direct contact.[1]
Eye Contact May cause serious eye irritation.[1]
Inhalation Avoid inhaling dust or vapors, as it may cause respiratory tract irritation.[1]
Ingestion Do not ingest. May be harmful if swallowed.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The minimum required PPE is outlined below. A risk assessment of your specific experimental procedure may necessitate additional protective measures.[2][3]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against potential splashes.[2] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[2][4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical occurs.[4] For extended handling, consider wearing double gloves.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned to protect skin and clothing.[2][5]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2][4]

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Task handling_solid Handling Solid? start->handling_solid handling_solution Handling Solution? start->handling_solution weighing Weighing handling_solid->weighing dissolving Dissolving handling_solution->dissolving ppe_kit Safety Goggles Nitrile Gloves Lab Coat Closed-toe Shoes weighing->ppe_kit reaction_setup Reaction Setup dissolving->reaction_setup dissolving->ppe_kit workup Reaction Work-up reaction_setup->workup reaction_setup->ppe_kit workup->ppe_kit

Figure 1. Decision workflow for selecting appropriate PPE.

Step-by-Step Operational Plan: From Receipt to Disposal

A structured approach to handling this compound will ensure safety at every stage of your workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.[6]

  • Ensure the container is tightly sealed.

Handling and Use
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preparation:

    • Before starting, ensure all necessary PPE is donned correctly.

    • Prepare your workspace by covering the surface with an absorbent, disposable bench liner.

    • Have an emergency spill kit readily accessible.

  • Weighing:

    • Handle the solid form carefully to avoid generating dust.[1]

    • Use a spatula to transfer the desired amount to a tared weighing vessel within the fume hood.

  • Dissolving:

    • Add the solvent to the solid slowly and stir to dissolve.

    • Be aware of the compound's solubility characteristics in your chosen solvent. It is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml).[7]

  • During the Experiment:

    • Keep the reaction vessel closed whenever possible.

    • Continuously monitor the experiment for any unexpected changes.

Spill and Emergency Procedures
  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert your laboratory supervisor and safety officer.

    • Prevent the spill from entering drains.[1]

  • First Aid:

    • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If inhaled: Move the person into fresh air and keep them comfortable for breathing.[1]

    • If ingested: Rinse mouth with water. Do not induce vomiting.[1]

    • In all cases of exposure, seek immediate medical attention.[1]

Disposal Plan
  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment.[1]

Safe_Handling_Workflow cluster_1 Safe Handling and Disposal Workflow storage Receiving & Storage (2-8°C) prep Preparation (Fume Hood, PPE) storage->prep 1. handling Handling (Weighing/Dissolving) prep->handling 2. experiment Experiment handling->experiment 3. emergency Spill/Exposure (Follow Emergency Plan) handling->emergency decontamination Decontamination (Clean Workspace) experiment->decontamination 4. experiment->emergency waste_collection Waste Collection (Labeled, Sealed Container) decontamination->waste_collection 5. disposal Disposal (Hazardous Waste) waste_collection->disposal 6.

Figure 2. Step-by-step workflow for safe handling.

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure working environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。